OADS
Description
Properties
CAS No. |
5970-15-0 |
|---|---|
Molecular Formula |
C30H40N2Na2O8S2 |
Molecular Weight |
666.76 |
IUPAC Name |
Disodium 4,4'-Octanamidostilbene-2,2'-disulfonate |
InChI |
InChI=1S/C30H42N2O8S2.2Na/c1-3-5-7-9-11-13-29(33)31-25-19-17-23(27(21-25)41(35,36)37)15-16-24-18-20-26(22-28(24)42(38,39)40)32-30(34)14-12-10-8-6-4-2;;/h15-22H,3-14H2,1-2H3,(H,31,33)(H,32,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2/b16-15+;; |
InChI Key |
VJDXKLKSELFZME-VRZXRVJBSA-L |
SMILES |
CCCCCCCC(NC1=CC=C(/C=C/C(C=CC(NC(CCCCCCC)=O)=C2)=C2S(=O)(O[Na])=O)C(S(=O)(O[Na])=O)=C1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OADS |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of Organic Acidurias in Neurodegenerative Diseases
Organic Acidurias (OADs) represent a group of inherited metabolic disorders characterized by the accumulation of organic acids in bodily fluids due to enzymatic defects in the catabolism of amino acids, carbohydrates, and fatty acids.[1][2] These disorders often lead to severe neurological damage and present a significant challenge in clinical management. This technical guide provides a comprehensive overview of the core mechanisms of neurodegeneration in this compound, details of experimental protocols for their study, and a summary of key quantitative data.
Core Mechanisms of Neurodegeneration in Organic Acidurias
The pathophysiology of brain injury in this compound is multifactorial, stemming from the accumulation of toxic metabolites that disrupt cellular homeostasis.[3] The primary mechanisms include mitochondrial dysfunction, oxidative stress, and neuroinflammation, which collectively contribute to the neurodegenerative cascade.
1. Accumulation of Toxic Metabolites:
The hallmark of this compound is the buildup of organic acids and their derivatives, such as acyl-CoA esters, upstream of a specific enzymatic block.[3][4] These compounds are directly neurotoxic. For instance, in Glutaric Aciduria Type I, the accumulation of glutaric acid and 3-hydroxyglutaric acid is linked to neuronal damage.[5] Similarly, in Propionic Aciduria and Methylmalonic Aciduria, propionic acid and methylmalonic acid, respectively, are the primary toxic agents.[2]
2. Mitochondrial Dysfunction:
A central feature of neurodegeneration in this compound is the impairment of mitochondrial function.[6] The accumulating organic acids can inhibit key enzymes of the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a severe energy deficit in the brain, which has high metabolic demands.[4] This disruption of mitochondrial energy metabolism predisposes individuals to acute metabolic decompensations and keto-/lactic- acidosis.[4]
3. Oxidative Stress:
The mitochondrial dysfunction induced by organic acids is a major source of reactive oxygen species (ROS), leading to oxidative stress.[3] This is a consequence of the impaired electron transport chain and is exacerbated by the brain's inherent vulnerability to oxidative damage due to its high content of polyunsaturated fatty acids and iron, and relatively low antioxidant defenses.[3] Oxidative stress contributes to lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to neuronal cell death.
4. Neuroinflammation:
Microglial activation and astrogliosis are prominent features in the brains of patients with this compound, indicating a significant neuroinflammatory response.[3] This inflammatory state is triggered by the metabolic crisis and the presence of toxic metabolites, and it contributes to the irreversible brain injury observed in these disorders.[3]
The interplay of these core mechanisms creates a vicious cycle that perpetuates neuronal damage and leads to the progressive neurodegenerative phenotypes seen in many this compound.
Signaling Pathways and Molecular Interactions
The toxic metabolites in this compound can interfere with various signaling pathways. For example, some organic acids have been shown to interact with NMDA receptors, potentially leading to excitotoxicity.[5][7] Furthermore, the accumulation of certain metabolites can alter protein phosphorylation and disrupt cytoskeletal proteins, affecting neuronal structure and function.[8]
Diagram: Core Pathophysiological Cascade in Organic Acidurias
A diagram illustrating the central mechanisms of neurodegeneration in Organic Acidurias.
Quantitative Data Summary
The diagnosis and monitoring of this compound rely on the quantification of specific metabolites and the assessment of neurological damage through imaging.
Table 1: Common Organic Acidurias and Their Biochemical Markers
| Organic Aciduria | Deficient Enzyme | Key Accumulating Metabolites |
| Propionic Aciduria (PA) | Propionyl-CoA carboxylase | Propionic acid, 3-hydroxypropionate, methylcitrate |
| Methylmalonic Aciduria (MMA) | Methylmalonyl-CoA mutase | Methylmalonic acid, propionic acid |
| Isovaleric Aciduria (IVA) | Isovaleryl-CoA dehydrogenase | Isovaleric acid, isovalerylglycine |
| Glutaric Aciduria Type I (GA-I) | Glutaryl-CoA dehydrogenase | Glutaric acid, 3-hydroxyglutaric acid |
| Maple Syrup Urine Disease (MSUD) | Branched-chain α-ketoacid dehydrogenase | Leucine, isoleucine, valine, and their α-ketoacids |
This table is a summary based on information from multiple sources.[2]
Table 2: Common Neuroimaging Findings in Organic Acidurias
| Organic Aciduria | Typical MRI/MRS Findings |
| Propionic Aciduria (PA) | Basal ganglia hypodensities (putamen, caudate), delayed myelination, cortical atrophy, cerebellar hemorrhage.[3][9] |
| Methylmalonic Aciduria (MMA) | Globus pallidus abnormalities, brain swelling during crises, cortical atrophy.[9] |
| Glutaric Aciduria Type I (GA-I) | Striatal and extrastriatal abnormalities, macrocephaly.[5][9] |
This table synthesizes common findings reported in the literature.
Experimental Protocols
1. Diagnosis and Metabolite Analysis:
-
Urine Organic Acid Analysis: The primary diagnostic method is the analysis of urine samples by Gas Chromatography-Mass Spectrometry (GC-MS) .[2][10] This allows for the identification and quantification of the characteristic pattern of excreted organic acids.
-
Acylcarnitine Profiling: Tandem Mass Spectrometry (MS/MS) is used to analyze acylcarnitine profiles in dried blood spots or plasma. This is crucial for newborn screening and for identifying specific this compound.[11]
-
Enzyme Assays: Confirmatory diagnosis often requires in vitro enzyme assays performed on blood cells, cultured fibroblasts, or tissue biopsies.[12]
-
Molecular Genetic Analysis: DNA sequencing is used to identify the specific mutations in the genes encoding the deficient enzymes.[12]
Diagram: Diagnostic Workflow for Organic Acidurias
A flowchart of the typical diagnostic process for Organic Acidurias.
2. Neuroimaging:
-
Magnetic Resonance Imaging (MRI): MRI is essential for evaluating the structural brain abnormalities associated with this compound, such as basal ganglia damage, white matter changes, and atrophy.[9]
-
Magnetic Resonance Spectroscopy (MRS): MRS can be used to non-invasively detect and quantify the accumulation of specific neurotoxic metabolites within the brain.[5]
3. Experimental Models:
-
Animal Models: Knockout mouse models, such as the glutaryl-CoA dehydrogenase deficient mouse for GA-I, are valuable for studying the pathophysiology of this compound and for testing potential therapies.[5]
-
Cell Culture Models: In vitro models, including patient-derived fibroblasts, induced pluripotent stem cells (iPSCs), and more recently, CRISPR-edited cell lines, are used to investigate the cellular and molecular mechanisms of the diseases.[13] Organotypic brain cell cultures have also been employed to study the neurotoxic effects of accumulating metabolites.[12]
This guide provides a foundational understanding of the complex mechanisms underlying neurodegeneration in Organic Acidurias. Further research into these pathways is crucial for the development of novel therapeutic strategies aimed at mitigating the devastating neurological consequences of these disorders.
References
- 1. Organic acidurias: a review. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Acidurias: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cocukmetabolizma.com [cocukmetabolizma.com]
- 4. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 5. Neurological manifestations of organic acidurias [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. "Classical organic acidurias": diagnosis and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cocukmetabolizma.com [cocukmetabolizma.com]
- 13. researchgate.net [researchgate.net]
OADS Gene Expression Analysis in Cancer Cells: A Technical Guide
Introduction
The 2'-5'-oligoadenylate synthetase (OAS) gene family, comprising OAS1, OAS2, OAS3, and the related OAS-like (OASL) protein, are key components of the innate immune system, primarily known for their role in antiviral defense.[1][2] These enzymes are induced by interferons (IFNs) and, upon activation by double-stranded RNA (dsRNA), synthesize 2'-5'-linked oligoadenylates (2-5A).[1] These 2-5A molecules, in turn, activate RNase L, an endoribonuclease that degrades viral and cellular RNA, leading to the inhibition of viral replication and induction of apoptosis.[1][3] Beyond their established role in immunity, emerging evidence has implicated the dysregulation of OAS gene expression in the pathophysiology of various cancers, where their functions can be complex and context-dependent.[4][5][6] This guide provides a comprehensive technical overview of OADS gene expression analysis in cancer cells, detailing their roles in signaling pathways, summarizing expression patterns across different malignancies, and providing detailed experimental protocols for their study.
This compound Gene Expression and Prognostic Significance in Cancer
The expression of OAS family genes is frequently altered in cancerous tissues compared to their normal counterparts. This dysregulation has been observed across a wide range of human cancers, with expression levels correlating with clinical features and patient prognosis.[4][5]
Summary of this compound Gene Expression in Various Cancers
The expression of OAS genes (OAS1, OAS2, OAS3, and OASL) is significantly upregulated in numerous cancer types. However, downregulation has been noted in some specific malignancies. The following table summarizes the expression patterns based on data from comprehensive database analyses.
| Cancer Type | OAS1 Expression | OAS2 Expression | OAS3 Expression | OASL Expression | References |
| Bladder Urothelial Carcinoma (BLCA) | Upregulated | Upregulated | Upregulated | Upregulated | [4][7] |
| Breast Invasive Carcinoma (BRCA) | Upregulated | Upregulated | Upregulated | Upregulated | [4][8] |
| Colon Adenocarcinoma (COAD) | Upregulated | Upregulated | Upregulated | Upregulated | [4] |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Upregulated | Upregulated | Upregulated | Upregulated | [4] |
| Liver Hepatocellular Carcinoma (LIHC) | Upregulated | Upregulated | Upregulated | Upregulated | [4] |
| Lung Adenocarcinoma (LUAD) | Upregulated | Upregulated | Upregulated | Upregulated | [4][9] |
| Lung Squamous Cell Carcinoma (LUSC) | Upregulated | Upregulated | Upregulated | Upregulated | [4] |
| Pancreatic Adenocarcinoma (PAAD) | Upregulated | Upregulated | Upregulated | Upregulated | [4][10] |
| Prostate Adenocarcinoma (PRAD) | Downregulated (in some cell lines) | - | - | - | [1] |
| Stomach Adenocarcinoma (STAD) | Upregulated | Upregulated | Upregulated | Upregulated | [4] |
Note: This table represents general trends. Expression can vary based on tumor subtype, stage, and individual patient characteristics.
Prognostic Implications of this compound Expression
The expression levels of OAS family genes have been shown to correlate with patient survival, although the nature of this correlation varies between cancer types.
-
Improved Prognosis: In Bladder Urothelial Carcinoma (BLCA), high expression of all four OAS genes (OAS1, OAS2, OAS3, and OASL) is associated with better overall survival.[7]
-
Poor Prognosis: In contrast, for breast cancer patients, high mRNA expression of OAS1 and OAS3 correlates with a worse prognosis.[8] In pancreatic and lung adenocarcinoma, elevated levels of OAS family members, particularly OAS1, are also linked to poor overall survival and more advanced tumor stages.[9][10]
-
Mixed Prognosis: In breast cancer, while high OAS1 and OAS3 expression is linked to worse outcomes, high OAS2 expression is associated with a favorable prognosis.[8]
These differing prognostic values underscore the context-dependent roles of OAS genes in tumor biology, likely influenced by the specific tumor microenvironment and the downstream pathways they modulate.
Key Signaling Pathways Involving this compound in Cancer
The OAS gene family influences cancer cell fate through several critical signaling pathways, extending beyond their canonical antiviral role.
The Canonical OAS/RNase L Apoptotic Pathway
This pathway is a primary effector of the interferon-mediated apoptotic response. In breast cancer, BRCA1 and IFN-γ synergistically induce the expression of OAS genes.[3] The resulting 2-5A activates RNase L, which is implicated as a tumor suppressor, leading to apoptosis.[1][3] This pathway represents a mechanism by which OAS expression can contribute to tumor suppression.
Caption: The IFN-γ and BRCA1-mediated OAS/RNase L apoptotic pathway.
Inhibition of PARP1-Dependent Cell Death (Parthanatos)
A crucial discovery has revealed a pro-survival role for OAS1 in cancer cells. High expression of OAS1 is a feature of the Interferon-Related DNA Damage Resistance Signature (IRDS) observed in many cancers.[11][12] In response to extensive DNA damage, the enzyme Poly(ADP-ribose) polymerase 1 (PARP1) becomes hyperactivated, leading to the synthesis of large amounts of Poly(ADP-ribose) (PAR). This excessive PAR accumulation depletes cellular energy stores and triggers a form of programmed cell death known as parthanatos.[11][12] Research has shown that OAS1, but not OAS2 or OAS3, can use PAR as a substrate, adding 2'-5'-AMP residues to it.[11] This modification, termed 2'-5'-AMPylation, inhibits further PAR synthesis.[11] By attenuating PAR accumulation, high OAS1 expression allows cancer cells to survive DNA-damaging treatments, such as chemotherapy and radiation, thus promoting therapy resistance.[11][12]
Caption: OAS1-mediated inhibition of PARP1-dependent cell death (Parthanatos).
Experimental Protocols for this compound Gene Expression Analysis
A multi-tiered approach is necessary to accurately quantify this compound gene expression and elucidate its functional consequences in cancer cells. This involves analyzing both mRNA and protein levels, followed by functional assays to assess cellular phenotypes.
General Experimental Workflow
The typical workflow for analyzing this compound expression and function involves sample preparation from cell lines or tissues, quantification of mRNA and protein, and subsequent functional analysis.
Caption: General workflow for this compound gene expression and functional analysis.
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Analysis
This protocol is used to quantify the mRNA expression levels of OAS1, OAS2, OAS3, and OASL.
1. RNA Isolation:
- Culture cancer cells to ~80% confluency in a 6-well plate.
- Lyse cells directly in the plate using 1 mL of TRIzol reagent per well.
- Isolate total RNA using a standard TRIzol/chloroform extraction method or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen), following the manufacturer's instructions.
- Assess RNA quantity and purity (A260/A280 ratio of ~2.0) using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis (Reverse Transcription):
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
- Perform the reaction according to the manufacturer's protocol (e.g., 25°C for 5 min, 46°C for 20 min, 95°C for 1 min).
- Dilute the resulting cDNA 1:10 with nuclease-free water for use in qPCR.
3. qPCR Reaction:
- Prepare the qPCR reaction mix in a 96-well PCR plate. For each 20 µL reaction:
- 10 µL of 2x SYBR Green Master Mix
- 1 µL of Forward Primer (10 µM)
- 1 µL of Reverse Primer (10 µM)
- 2 µL of diluted cDNA
- 6 µL of nuclease-free water
- Use primers specific for each OAS gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Run the qPCR plate on a real-time PCR system (e.g., CFX96, Bio-Rad) with a standard thermal cycling program:
- Initial Denaturation: 95°C for 3 min
- 40 Cycles:
- Denaturation: 95°C for 10 sec
- Annealing/Extension: 60°C for 30 sec
- Melt Curve Analysis: 65°C to 95°C, increment 0.5°C
4. Data Analysis:
- Calculate the quantification cycle (Cq) values for each gene.
- Normalize the Cq values of the target OAS genes to the housekeeping gene (ΔCq = Cq_OAS - Cq_housekeeping).
- Calculate relative gene expression using the 2-ΔΔCq method, comparing cancer cells to a normal control cell line.[10]
Protocol 2: Western Blotting for this compound Protein Analysis
This protocol is used to detect and quantify the protein levels of OAS family members.
1. Protein Lysate Preparation:
- Wash cultured cells with ice-cold PBS.
- Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 min at 4°C to pellet cell debris.
- Collect the supernatant and determine protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
- Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 min.
- Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.
- Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for OAS1, OAS2, OAS3, or OASL (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 min each.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in the previous step.
4. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
- Quantify band intensities using software like ImageJ to determine relative protein expression levels.[10]
Protocol 3: Cell Viability Assay to Assess Function
This protocol assesses the impact of this compound expression on cancer cell survival, particularly after DNA damage.
1. Cell Seeding and Transfection (Optional):
- Seed 5,000 cells per well in a 96-well plate.
- To specifically test the role of an OAS gene, transfect cells with either an overexpression plasmid or siRNA targeting the gene of interest 24 hours after seeding.
2. Treatment with DNA-Damaging Agent:
- After 24 hours of transfection (or 48 hours post-seeding for non-transfected cells), treat the cells with a DNA-damaging agent (e.g., hydrogen peroxide (H₂O₂), methyl methanesulfonate (MMS)).[11] Include an untreated control group.
3. Viability Measurement (e.g., using CCK8):
- After 24-48 hours of treatment, add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
- Calculate cell viability as a percentage relative to the untreated control group.
- Compare the viability of cells with high vs. low (or knockdown) this compound expression to determine the gene's role in surviving DNA damage.[9]
Conclusion
The analysis of this compound gene expression in cancer cells reveals a dualistic and context-dependent role for this gene family. While the canonical OAS/RNase L pathway can act as a tumor-suppressive apoptotic mechanism, the specific function of OAS1 in counteracting PARP1-induced parthanatos highlights a potent pro-survival and therapy-resistance mechanism in many cancers. This complexity necessitates a thorough investigation using robust molecular and cellular techniques. The protocols and pathways detailed in this guide provide a framework for researchers and drug development professionals to explore the multifaceted roles of this compound in oncology, paving the way for the identification of novel biomarkers and therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Oligoadenylate synthetases-like is a prognostic biomarker and therapeutic target in pancreatic ductal adenocarcinoma - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. OAS Gene Family Expression is Associated with Clinical Outcomes in Human Cancers [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Values of OAS gene family in the expression signature, immune cell infiltration and prognosis of human bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prognostic characterization of OAS1/OAS2/OAS3/OASL in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prognostic value and molecular mechanisms of OAS1 in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biological Characterization and Clinical Value of OAS Gene Family in Pancreatic Cancer [frontiersin.org]
- 11. embopress.org [embopress.org]
- 12. Suppressing PARylation by 2',5'-oligoadenylate synthetase 1 inhibits DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
The OAS Signaling Cascade: An In-depth Technical Guide to a Core Innate Immune Pathway
For Immediate Release
This technical guide provides a comprehensive overview of the 2'-5'-Oligoadenylate Synthetase (OAS) signaling cascade, a critical pathway in the innate immune response to viral infections. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular mechanisms, downstream effects, and experimental methodologies associated with this pathway.
Introduction to the OAS-RNase L Pathway
The OAS-RNase L pathway is a key component of the interferon-induced antiviral response. The pathway is initiated by the recognition of viral double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication. This recognition triggers a signaling cascade that ultimately leads to the degradation of both viral and cellular RNA, thereby inhibiting viral propagation and inducing a broader immune response.
The core components of this pathway are the 2'-5'-Oligoadenylate Synthetases (OAS), a family of interferon-inducible proteins, and Ribonuclease L (RNase L), a latent endoribonuclease. Upon binding to dsRNA, OAS enzymes are activated and catalyze the synthesis of 2'-5'-linked oligoadenylates (2-5A). These 2-5A molecules function as second messengers, binding to and activating RNase L. The activated RNase L then non-specifically cleaves single-stranded RNA, leading to a variety of downstream effects that collectively establish an antiviral state within the cell and alert the broader immune system.
The Core Signaling Cascade
The OAS signaling cascade can be broken down into a series of well-defined steps, from initial dsRNA sensing to the ultimate effector functions of RNase L.
dsRNA Recognition and OAS Activation
The cascade is initiated by the binding of OAS proteins to dsRNA, a hallmark of viral replication. Humans express three enzymatically active OAS proteins (OAS1, OAS2, and OAS3) and an OAS-like protein (OASL). While all three active OAS enzymes can be induced by interferons, studies have shown that OAS3 is the primary enzyme required for RNase L activation during infection with a diverse range of human viruses[1]. Upon binding dsRNA, OAS enzymes undergo a conformational change that enables them to synthesize 2'-5' linked oligoadenylates (2-5A) from ATP[2].
RNase L Activation by 2-5A
The 2-5A molecules produced by activated OAS act as allosteric activators of RNase L. RNase L exists as an inactive monomer in the cell. The binding of 2-5A induces the dimerization of RNase L, which is the active form of the enzyme[1].
RNA Degradation by Activated RNase L
Once activated, RNase L acts as a potent endoribonuclease, cleaving single-stranded viral and cellular RNAs. This degradation of RNA has several immediate consequences, including the inhibition of protein synthesis, which is detrimental to both the virus and the host cell. The cleavage of viral RNA directly inhibits viral replication[1][2].
Downstream Effects of the OAS Signaling Cascade
The activation of the OAS-RNase L pathway triggers a multifaceted downstream response that extends beyond simple RNA degradation. These effects are crucial for both controlling the immediate viral threat and for orchestrating a more robust and lasting immune response.
Induction of an Antiviral State
The primary downstream effect of the OAS-RNase L pathway is the establishment of an antiviral state. By degrading viral RNA, the pathway directly inhibits the replication of a wide range of viruses. Furthermore, the degradation of cellular messenger RNA (mRNA) and ribosomal RNA (rRNA) shuts down the host cell's protein synthesis machinery, preventing the production of viral proteins.
Amplification of the Interferon Response
The RNA fragments generated by RNase L cleavage can act as pathogen-associated molecular patterns (PAMPs) that are recognized by other cellular sensors, such as RIG-I and MDA5. This recognition leads to the activation of transcription factors like IRF3, which in turn drive the expression of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs). This creates a positive feedback loop that amplifies the antiviral response.
Modulation of Inflammation and Apoptosis
The OAS-RNase L pathway also plays a role in modulating inflammation and programmed cell death (apoptosis). The RNA cleavage products can activate the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines such as IL-1β. Additionally, the widespread degradation of cellular RNA and the shutdown of protein synthesis can trigger apoptosis, a mechanism to eliminate infected cells and prevent further viral spread.
Quantitative Data on Pathway Activation and Downstream Effects
The activation of the OAS-RNase L pathway leads to significant changes in the expression of various genes. The following tables summarize representative quantitative data on the fold change in gene expression following pathway activation.
| Gene | Cell Type | Stimulus | Time Point (hours) | Fold Change (mRNA) | Reference |
| OAS1 | A549 | SARS-CoV-2 (MOI 0.2) | 24 | ~2.5 | [3][4] |
| OAS2 | A549 | SARS-CoV-2 (MOI 0.2) | 24 | ~2.0 | [3][4] |
| OAS3 | A549 | SARS-CoV-2 (MOI 0.2) | 24 | ~3.0 | [3][4] |
| RNase L | A549 | SARS-CoV-2 (MOI 0.2) | 24 | ~1.5 | [3][4] |
| IFN-β | A549 | SARS-CoV-2 (MOI 2) | 24 | ~4.0 | [4] |
| ISG15 | dNSBE | Influenza A Virus | 24 | ~150 | [5] |
| MX1 | dNSBE | Influenza A Virus | 24 | ~100 | [5] |
| CCL2 | PBMCs | Hepatitis E Virus | N/A | Significant increase | [6] |
| CXCL10 | PBMCs | Hepatitis E Virus | N/A | Significant increase | [6] |
| IL-1β | PBMCs | Hepatitis E Virus | N/A | Significant increase | [6] |
| TNF-α | PBMCs | Hepatitis E Virus | N/A | Significant increase | [6] |
Table 1: Fold Changes in Gene Expression Following OAS-RNase L Pathway Activation. Note: The data presented are illustrative and have been compiled from multiple sources. Experimental conditions and cell types can significantly influence the magnitude of the observed changes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the OAS-RNase L signaling cascade.
Cell Lysis for Protein and RNA Analysis
Objective: To prepare cell lysates suitable for subsequent analysis of protein (Western Blot) and RNA (qRT-PCR).
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, 1.5 mL
-
Centrifuge
Procedure:
-
Culture adherent cells to approximately 80% confluency in a 100mm tissue culture plate.
-
Aspirate the culture medium and wash the cell monolayer once with 10 mL of ice-cold PBS.
-
Aspirate the PBS and add 200-500 µL of ice-cold RIPA Lysis Buffer with inhibitors to the plate.
-
Swirl the plate to distribute the buffer and then scrape the cells using a cell scraper.
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes.
-
Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (the soluble protein fraction) to a new pre-chilled microcentrifuge tube.
-
For RNA extraction, proceed with a suitable RNA isolation kit following the manufacturer's protocol.
-
For protein analysis, determine the protein concentration using a BCA or Bradford assay.
-
Aliquot the lysate and store at -80°C for long-term use.
Western Blotting for OAS and RNase L Pathway Proteins
Objective: To detect and quantify the expression levels of key proteins in the OAS-RNase L pathway.
Materials:
-
Cell lysate (prepared as in 5.1)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-OAS1, anti-OAS3, anti-RNase L, anti-phospho-eIF2α, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein samples by mixing cell lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate to the membrane and acquire the image using an imaging system.
-
Quantify the band intensities using appropriate software and normalize to a loading control like GAPDH.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the relative mRNA expression levels of genes involved in and downstream of the OAS-RNase L pathway.
Materials:
-
Total RNA (extracted as in 5.1)
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR primers for target genes (e.g., OAS1, OAS3, RNase L, IFN-β, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Synthesize complementary DNA (cDNA) from total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Acquire the fluorescence data at each cycle.
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated sample to a control sample.
FRET-based RNase L Activity Assay
Objective: To measure the enzymatic activity of RNase L in a non-radioactive manner.
Materials:
-
Cell lysate or purified RNase L
-
2-5A
-
FRET-based RNA substrate (an RNA oligonucleotide with a fluorophore at one end and a quencher at the other)[7][8][9]
-
Reaction buffer
-
Fluorescence plate reader
Procedure:
-
Design and synthesize an RNA oligonucleotide substrate with a fluorophore (e.g., 6-FAM) at the 5' end and a quencher (e.g., BHQ1) at the 3' end. The sequence should contain a known RNase L cleavage site.
-
In a microplate well, combine the cell lysate or purified RNase L with the reaction buffer.
-
Add the FRET-based RNA substrate to the well.
-
Initiate the reaction by adding 2-5A.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence over time at appropriate excitation and emission wavelengths. The cleavage of the substrate by RNase L separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
The rate of the reaction is determined from the slope of the fluorescence curve during the initial linear phase.
Visualizations
The following diagrams illustrate the OAS signaling cascade and a typical experimental workflow for its investigation.
References
- 1. pnas.org [pnas.org]
- 2. journals.asm.org [journals.asm.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytokine gene expression fold changes (RQ values) in different categories (mean±SE). [plos.figshare.com]
- 7. A Convenient and Sensitive Fluorescence Resonance Energy Transfer Assay for RNase L and 2′,5′ Oligoadenylates | Springer Nature Experiments [experiments.springernature.com]
- 8. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Structural Biology of Oligoadenylate Synthetase (OAS) Protein Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Oligoadenylate Synthetase (OAS) family of proteins are pivotal players in the innate immune system, acting as frontline sensors of viral double-stranded RNA (dsRNA). Upon activation, these enzymes synthesize 2'-5'-linked oligoadenylates (2-5A), which in turn activate RNase L, leading to the degradation of viral and cellular RNA and the inhibition of viral replication. The structural integrity and dynamic interactions of OAS protein complexes are fundamental to their function and regulation. This technical guide provides a comprehensive overview of the structural biology of OAS protein complexes, detailing their architecture, the signaling pathways they govern, and the experimental methodologies used to elucidate their function.
The OAS Protein Family: Domain Architecture and Function
The human OAS family comprises four main proteins: OAS1, OAS2, OAS3, and OASL. While OAS1, OAS2, and OAS3 are enzymatically active, OASL is catalytically inactive but plays a role in modulating the immune response. The core functional unit of these proteins is the OAS domain, responsible for dsRNA binding and 2-5A synthesis. The number of these domains varies among the family members, influencing their dsRNA binding preferences and activation mechanisms.
| Protein | Domain Organization | Catalytic Activity | dsRNA Length Preference |
| OAS1 | One OAS domain | Active | >18 bp |
| OAS2 | Two OAS domains (N-terminal inactive, C-terminal active) | Active | >35 bp[1] |
| OAS3 | Three OAS domains (DI and DII inactive, DIII active) | Active | >50 bp[1] |
| OASL | One inactive OAS-like domain, two C-terminal ubiquitin-like domains | Inactive | Binds dsRNA |
Structural Insights into OAS-dsRNA Complexes
The determination of high-resolution structures of OAS proteins, both in their apo form and in complex with dsRNA, has been instrumental in understanding their activation mechanism. X-ray crystallography and cryo-electron microscopy (cryo-EM) have revealed the conformational changes that occur upon dsRNA binding, leading to the formation of the active site.
Quantitative Data from Structural Studies
The following table summarizes key quantitative data from structural and biochemical studies of human and porcine OAS-dsRNA complexes.
| Complex | PDB ID | Method | Resolution (Å) | Key Findings |
| Human OAS1 p46 - dsRNA | 4IG8 | X-ray Crystallography | 2.7 | Reveals the mechanism of cytoplasmic dsRNA recognition and a conformational change upon binding that creates the active site.[2] |
| Porcine OAS1 - dsRNA | 4RWP | X-ray Crystallography | 2.25 | Provides insights into the catalytic intermediates and the push-pull effect of dsRNA binding leading to large conformational changes.[3][4] |
| Human OAS3 Domain I - dsRNA | 4S3N | X-ray Crystallography | 2.0 | Shows that the catalytically inactive first domain of OAS3 serves as a dsRNA-binding module, contributing to the preference for long dsRNA.[5] |
| Human OAS2 Dimer | 9H1Z | Cryo-EM | 3.30 | Reveals an auto-inhibited state as a zinc-mediated dimer and a mechanism for RNA length discrimination.[6] |
The OAS-RNase L Signaling Pathway
The canonical signaling pathway initiated by OAS activation is a critical arm of the antiviral innate immune response. The binding of dsRNA to OAS proteins triggers a cascade of events culminating in the degradation of RNA.
Experimental Protocols
A variety of biochemical and biophysical techniques are employed to study the structure and function of OAS protein complexes. Below are detailed methodologies for key experiments.
Protein Expression and Purification
1. Recombinant OAS Protein Expression in E. coli (for OAS1)
-
Constructs : Human OAS1 (amino acids 1-346) is cloned into a vector with an N-terminal 6xHis-SUMO tag (e.g., pE-SUMO).[7]
-
Expression : The construct is transformed into E. coli BL21(DE3) cells. Cells are grown in Lysogeny Broth (LB) at 37°C to an OD600 of ~0.5. Protein expression is induced with 0.5 mM IPTG and cells are grown for a further 16-18 hours at 18°C.[7]
-
Lysis : Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% (v/v) glycerol, 10 mM β-mercaptoethanol). Lysis is performed by sonication.[7]
-
Purification :
-
The cleared lysate is subjected to Ni2+-affinity chromatography.
-
The eluted SUMO-OAS1 fusion protein is dialyzed against SUMO cleavage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 2 mM DTT).
-
The 6xHis-SUMO tag is cleaved by incubation with SUMO protease (Ulp1).
-
A second Ni2+-affinity chromatography step is performed to remove the cleaved tag and the protease.
-
The flow-through containing the untagged OAS1 is collected and further purified by size-exclusion chromatography.
-
2. Tandem Affinity Purification (TAP) from Eukaryotic Cells
This method is used to purify protein complexes under native conditions to identify interacting partners.[8][9][10][11]
Enzymatic Activity Assays
1. 2'-5' Oligoadenylate (2-5A) Synthesis Assay (Chromogenic)
This assay measures the production of pyrophosphate (PPi), a byproduct of the 2-5A synthesis reaction.[12]
-
Reaction Mixture : 100 nM purified OAS1, 10 µg/ml poly(rI:rC) or 300 nM dsRNA, 25 mM Tris-HCl (pH 7.4), 10 mM NaCl, 7 mM MgCl2, 1 mM DTT, and 2 mM ATP.
-
Incubation : The reaction is incubated at 37°C. Aliquots are taken at various time points.
-
Quenching : The reaction is stopped by adding 250 mM EDTA.
-
Detection :
-
Add 2.5% (w/v) ammonium molybdate in 2.5 M H2SO4.
-
Add 0.5 M β-mercaptoethanol.
-
Bring the final volume to 100 µl with water.
-
Measure absorbance at 580 nm.
-
-
Quantification : PPi concentration is determined using a standard curve.
2. RNase L Activation Assay (rRNA Cleavage)
This assay assesses RNase L activity by monitoring the degradation of ribosomal RNA (rRNA).[13][14]
-
Cell Culture : Human cell lines such as A549 are cultured in appropriate media.
-
Treatment : Cells are transfected with a dsRNA mimic (e.g., poly(I:C)) or purified 2-5A to activate RNase L.
-
RNA Extraction : Total RNA is extracted from the cells using a suitable kit (e.g., Trizol or RNeasy).
-
Analysis : The integrity of the rRNA is analyzed using a microfluidic capillary electrophoresis system (e.g., Agilent Bioanalyzer). Cleavage of the 28S and 18S rRNA subunits indicates RNase L activation.
Structural Determination Methods
1. X-ray Crystallography of OAS-dsRNA Complexes
-
Protein and RNA Preparation : Highly pure and concentrated OAS protein and synthetic dsRNA are prepared.
-
Crystallization : The protein and dsRNA are mixed, often with a non-hydrolyzable ATP analog, and subjected to crystallization screening using various techniques like vapor diffusion.
-
Data Collection : Crystals are cryo-cooled and diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement : The phase problem is solved using methods like molecular replacement, and the atomic model is built and refined against the experimental data.
2. Cryo-Electron Microscopy (Cryo-EM) of OAS Complexes
Cryo-EM is particularly useful for larger, more flexible complexes that are difficult to crystallize.[15][16][17][18]
Conclusion
The structural and functional characterization of OAS protein complexes has provided profound insights into the mechanisms of innate immunity. The intricate interplay of domain organization, conformational changes upon dsRNA binding, and the subsequent enzymatic activity are all critical for a robust antiviral response. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers in academia and industry. Future studies, particularly employing advanced cryo-EM techniques, will undoubtedly continue to unravel the complexities of OAS-mediated signaling and pave the way for the development of novel antiviral therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Affinity Purification for OAS Enzyme [bio-protocol.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. academic.oup.com [academic.oup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Human OAS1 activation is highly dependent on both RNA sequence and context of activating RNA motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Analysis of Protein Complexes by Cryo Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An optimized protocol for acquiring and processing cryo-EM data of human 26S proteasome with M1-Ub6 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
An In-Depth Technical Guide on the Function of Ornithine Decarboxylase (ODC) in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ornithine Decarboxylase (ODC) is a pivotal and rate-limiting enzyme in the biosynthesis of polyamines, small polycationic molecules essential for cell growth, differentiation, and proliferation. Dysregulation of ODC activity is frequently implicated in various pathological conditions, most notably cancer, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the function of ODC in cellular metabolism, its intricate regulatory mechanisms, quantitative kinetic data, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of polyamine metabolism and the design of novel therapeutics targeting ODC.
Core Function of Ornithine Decarboxylase in Cellular Metabolism
Ornithine Decarboxylase (EC 4.1.1.17) catalyzes the first and rate-limiting step in the biosynthesis of polyamines.[1] This pyridoxal-5'-phosphate (PLP)-dependent enzyme facilitates the decarboxylation of L-ornithine to produce putrescine, the diamine precursor for the synthesis of higher polyamines such as spermidine and spermine.[2]
The reaction catalyzed by ODC is as follows:
L-ornithine → Putrescine + CO₂
Polyamines play a crucial role in a multitude of cellular processes, including:
-
DNA and RNA stabilization: Their positive charges allow them to interact with the negatively charged phosphate backbone of nucleic acids, stabilizing their structure.[1]
-
Gene expression and translation: Polyamines can influence chromatin structure and modulate the activity of transcription factors and the translational machinery.
-
Cell cycle progression: Elevated polyamine levels are required for cells to progress through the cell cycle, particularly the G1 to S phase transition.
-
Ion channel modulation: Polyamines can directly interact with and modulate the activity of various ion channels.
Given the critical role of polyamines in cell proliferation, the activity of ODC is tightly regulated at multiple levels to ensure that polyamine concentrations are maintained within a narrow physiological range.
Signaling Pathways Regulating ODC Activity
The expression and activity of ODC are under the control of complex signaling networks that respond to a variety of extracellular and intracellular cues. The two primary regulatory mechanisms are transcriptional activation by the c-Myc oncoprotein and post-translational degradation mediated by antizyme.
Transcriptional Regulation by c-Myc
The ODC1 gene, which encodes for ornithine decarboxylase, is a well-established transcriptional target of the c-Myc oncoprotein.[1] c-Myc is a master regulator of cell growth and proliferation, and its overexpression is a hallmark of many cancers. c-Myc binds to E-box sequences in the promoter region of the ODC1 gene, leading to the recruitment of the transcriptional machinery and a subsequent increase in ODC mRNA and protein levels. This upregulation of ODC by c-Myc is a key mechanism by which cancer cells can sustain the high levels of polyamines required for their rapid proliferation.
Post-Translational Regulation by Antizyme
The degradation of ODC is a unique process that is independent of ubiquitination and is primarily controlled by a family of proteins called antizymes. The expression of antizyme is, in turn, regulated by cellular polyamine levels through a ribosomal frameshifting mechanism.[3]
When polyamine levels are high, the synthesis of antizyme is induced. Antizyme then binds to the ODC monomer, which promotes the dissociation of the active ODC dimer.[4] This binding event exposes a C-terminal degradation signal on ODC, targeting it for degradation by the 26S proteasome.[4] Antizyme itself is not degraded in this process and can act catalytically to promote the degradation of multiple ODC molecules.[3] This negative feedback loop ensures that ODC activity and, consequently, polyamine levels are tightly controlled.
References
- 1. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. Figure 2 Regulation of ornithine decarboxylase degradation [microbialcell.com]
- 4. Structural basis of antizyme-mediated regulation of polyamine homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
OADS Genetic Variants and Disease Susceptibility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of genetic variants in the 2'-5'-oligoadenylate synthetase (OAS) gene family—referred to collectively as OADS—in influencing susceptibility to a range of human diseases. The OAS gene cluster, located on chromosome 12, includes key antiviral enzymes such as OAS1, OAS2, and OAS3. These proteins are pivotal components of the innate immune system, acting as sensors for viral double-stranded RNA (dsRNA). Upon activation, OAS enzymes synthesize 2'-5'-linked oligoadenylates (2-5A), which in turn activate RNase L, leading to the degradation of viral and cellular RNA and the inhibition of viral replication.[1] Genetic variations within the this compound genes can significantly alter protein function, impacting an individual's ability to mount an effective immune response and influencing their susceptibility to various infectious and autoimmune diseases.[2][3]
Quantitative Data Summary
The following tables summarize the associations between specific this compound genetic variants and disease susceptibility, providing a quantitative overview for comparative analysis.
Table 1: Association of this compound Genetic Variants with Multiple Sclerosis (MS)
| Gene | SNP | Risk Allele/Haplotype | Population | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| OAS1 | rs10774671 | A | Irish | - | - | - | [4] |
| OAS1 | Haplotype: G(rs10774671)-A(rs3741981) | G-A | Spanish | 4.7 | 2.1-10.9 | 8.8 x 10⁻⁵ | [5] |
Table 2: Association of this compound Genetic Variants with COVID-19 Susceptibility and Severity
| Gene | SNP | Allele/Genotype | Population | Effect | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| OAS1 | rs2660 | AG Genotype | Pakistani | Decreased Susceptibility | 0.23 | 0.09-0.58 | 0.0011 | [6] |
| OAS1 | rs10774671 | G Allele | Moroccan | Protection against severe COVID-19 | - | - | - | [7] |
| OAS1 | rs10774671 | AA Genotype | Egyptian | Increased risk of severe COVID-19 | 6.86 | 2.83-16.63 | <0.0001 | [8] |
| OAS1 | rs10774671 | G Allele | European/African | Protection against severe COVID-19 | - | - | - | [9] |
| OAS2 | rs1293767 | C Allele | Mexican | Lower susceptibility to symptomatic COVID-19 | 0.36 | 0.15-0.83 | 0.014 | [10] |
| OAS3 | rs2285932 | T Allele | Mexican | Lower susceptibility to symptomatic COVID-19 | 0.39 | 0.2-0.023 | 0.023 | [10] |
Table 3: Association of this compound Genetic Variants with Other Infectious Diseases
| Gene | SNP(s) | Disease | Population | Key Finding | Reference |
| OAS1 | rs2057778 | Chronic Hepatitis C (HCV) | Mixed | Associated with progression and necroinflammatory activity. | [2] |
| OAS1 | rs2285934 | Hepatitis B (HBV), West Nile Virus (WNV) | Mixed | Associated with disease susceptibility. | [2] |
| OAS2 | rs1293762, rs15895, rs1732778 | Tick-Borne Encephalitis (TBE) | Russian | Associated with disease outcome. | [2] |
| OAS3 | rs2285932, rs2072136 | Dengue Virus, TBE | Asian, Russian | Haplotype associated with reduced risk of Dengue; SNPs associated with TBE outcome. | [2] |
| OAS3 | rs1859330 | Enterovirus 71 (EV71) | Chinese | A allele is a risk factor for severe infection. | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound genetic variants.
Caption: The OAS/RNase L signaling pathway initiated by viral dsRNA.
Caption: A generalized experimental workflow for this compound variant analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound genetic variants.
Genotyping of this compound Variants by Restriction Fragment Length Polymorphism (RFLP)
This protocol is adapted from the methodology used to genotype OAS1 SNPs in multiple sclerosis studies.[5]
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard phenol-chloroform extraction method or a commercial DNA extraction kit.
-
PCR Amplification: The region of the this compound gene containing the SNP of interest is amplified by polymerase chain reaction (PCR).
-
Reaction Mixture:
-
100 ng Genomic DNA
-
10 pmol of each primer (forward and reverse)
-
200 µM of each dNTP
-
1.5 mM MgCl₂
-
1x PCR Buffer
-
1 U Taq DNA Polymerase
-
Nuclease-free water to a final volume of 25 µL.
-
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 58-62°C for 30 seconds (primer-dependent).
-
Extension: 72°C for 45 seconds.
-
-
Final extension: 72°C for 7 minutes.
-
-
-
Restriction Enzyme Digestion: The PCR product is digested with a restriction enzyme that specifically recognizes and cuts one of the allelic variants.
-
Reaction Mixture:
-
10 µL PCR product
-
10 U Restriction Enzyme
-
1x Restriction Enzyme Buffer
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate at the optimal temperature for the specific enzyme (e.g., 37°C) for 2-4 hours.
-
-
Gel Electrophoresis: The digested products are separated by size on a 2-3% agarose gel stained with ethidium bromide. The resulting banding pattern reveals the genotype of the individual.
Gene Expression Analysis by Real-Time Quantitative PCR (qRT-PCR)
This protocol is used to quantify the expression levels of different this compound transcripts.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a TRIzol-based method or a commercial kit. 1 µg of total RNA is then reverse transcribed into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Real-Time PCR:
-
Reaction Mixture:
-
2 µL cDNA
-
10 µL 2x SYBR Green Master Mix
-
0.5 µM of each primer (forward and reverse)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Cycling Conditions (typical):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
-
Data Analysis: The relative expression of the target this compound gene is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).
Functional Analysis of OAS1 Protein Variants
This protocol outlines the steps to assess the functional consequences of OAS1 genetic variants.
-
Cell Culture and Transfection: Human cell lines (e.g., HEK293T or A549) are cultured in appropriate media. Plasmids containing the coding sequences for different OAS1 variants are transfected into the cells using a lipid-based transfection reagent.
-
Western Blotting:
-
Protein Extraction: 48 hours post-transfection, cells are lysed in RIPA buffer to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against OAS1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
In Vitro OAS Activity Assay:
-
Immunoprecipitation: OAS1 protein variants are immunoprecipitated from transfected cell lysates using an anti-OAS1 antibody.
-
Synthetase Reaction: The immunoprecipitated protein is incubated in a reaction buffer containing ATP and poly(I:C) (a synthetic dsRNA analog).
-
2-5A Detection: The production of 2-5A is measured using various methods, such as a fluorescence-based assay or by detecting the degradation of a fluorescently labeled RNA substrate by activated RNase L.[11]
-
Functional Consequences of Key this compound Genetic Variants
Genetic variations in the this compound genes can have significant functional consequences, altering the protein's enzymatic activity, expression levels, and subcellular localization.
A prime example is the single nucleotide polymorphism rs10774671 in the OAS1 gene. This variant is located at a splice acceptor site. The 'G' allele allows for proper splicing, leading to the production of the p46 protein isoform, which exhibits high enzymatic activity.[7][8] Conversely, the 'A' allele disrupts this splice site, resulting in the production of alternative isoforms like p42, p48, and p52, which have reduced enzymatic activity.[8][12] This difference in activity directly impacts the downstream activation of RNase L and the subsequent antiviral response. The 'A' allele, leading to lower OAS1 activity, has been associated with increased susceptibility to severe COVID-19 and multiple sclerosis.[4][8]
Another important variant is rs3741981 in OAS1 , a non-synonymous SNP that results in a Serine to Glycine substitution at amino acid position 162. While its functional impact is still under investigation, it is often found in a haplotype with rs10774671, and this combination has been strongly associated with an increased risk of multiple sclerosis.[5]
In OAS2 , the 'C' allele of rs1293767 has been linked to a lower susceptibility to symptomatic COVID-19, suggesting a protective role, though the precise molecular mechanism remains to be fully elucidated.[10] Similarly, the 'T' allele of rs2285932 in OAS3 is associated with a decreased likelihood of developing symptomatic COVID-19.[10]
The functional impact of these and other this compound variants is an active area of research. Understanding how these genetic differences translate into altered protein function is crucial for developing targeted therapies and personalized medicine approaches for a variety of diseases. The interplay between different OAS isoforms and their regulation by genetic variants adds a layer of complexity to the innate immune response, highlighting the importance of further investigation in this field.[11][13]
References
- 1. OAS3 2'-5'-oligoadenylate synthetase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Genetic Ethnic Differences in Human 2′-5′-Oligoadenylate Synthetase and Disease Associations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ugr.es [ugr.es]
- 6. Exploring the interplay between host genetics and acute and long COVID: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Prevalence of the protective OAS1 rs10774671-G allele against severe COVID-19 in Moroccans: implications for a North African Neanderthal connection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Variants of the OAS/RNase L Pathway and Their Association with Severity of Symptoms and Outcome of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic regulation of OAS1 nonsense-mediated decay underlies association with risk of severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A functional variant in the OAS1 gene is associated with Sjögren’s syndrome complicated with HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
Methodological & Application
Application Notes and Protocols for a Cell-Based Assay to Determine O-acyl-CoA:Diacylglycerol Acyltransferase (OADS/DGAT1) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-acyl-CoA:diacylglycerol acyltransferase (OADS), also known as Diacylglycerol O-acyltransferase 1 (DGAT1), is a key enzyme in the terminal step of triacylglycerol (TAG) synthesis.[1][2] It catalyzes the reaction between diacylglycerol (DAG) and a fatty acyl-CoA to form TAG, which is a primary form of energy storage in eukaryotes. Aberrant this compound/DGAT1 activity has been implicated in various metabolic disorders, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease, making it an attractive therapeutic target for drug development.[1][3]
This document provides detailed application notes and protocols for establishing a robust cell-based assay to quantify this compound/DGAT1 activity. The described methods are suitable for screening potential inhibitors, characterizing enzyme kinetics, and investigating the cellular regulation of TAG synthesis.
Signaling Pathway and Experimental Workflow
To visualize the role of this compound/DGAT1 and the experimental approach, the following diagrams are provided.
Caption: Signaling pathway of triacylglycerol synthesis mediated by this compound/DGAT1.
Caption: Experimental workflow for the cell-based this compound/DGAT1 activity assay.
Principle of the Assay
The cell-based assay for this compound/DGAT1 activity measures the incorporation of a labeled precursor into newly synthesized triacylglycerols (TAGs). Cells are incubated with a labeled substrate, such as radiolabeled oleic acid ([¹⁴C]oleic acid) or a fluorescently tagged fatty acyl-CoA analog.[4][5] The activity of this compound/DGAT1 is determined by quantifying the amount of labeled TAG produced. This can be achieved by separating the total lipid extract using thin-layer chromatography (TLC) and measuring the radioactivity or fluorescence of the TAG band.[4][6]
Materials and Reagents
-
Cell Lines: HEK293 cells are a suitable choice due to their low endogenous DGAT activity.[4][5] Other cell lines like HT-29 (intestinal origin) or MIN6 (pancreatic β-cells) can also be used.[1][3]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.[4]
-
Labeled Substrates:
-
Reagents for Lipid Extraction:
-
Phosphate-buffered saline (PBS)
-
Hexane
-
Isopropanol
-
-
Thin-Layer Chromatography (TLC):
-
TLC plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Iodine chamber for visualization (optional)
-
-
Scintillation Counter or Fluorescence Scanner
-
96-well cell culture plates
-
This compound/DGAT1 Inhibitors (for testing): e.g., T863, PF-04620110[1][4]
Experimental Protocols
Protocol 1: Radiolabel-Based this compound/DGAT1 Activity Assay
This protocol describes the measurement of this compound/DGAT1 activity using [¹⁴C]oleic acid.
1. Cell Seeding: a. Culture HEK293 cells in complete growth medium. b. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well. c. Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
2. Compound Treatment: a. Prepare serial dilutions of the test compounds (this compound/DGAT1 inhibitors) in serum-free medium. b. Remove the growth medium from the wells and wash once with PBS. c. Add 100 µL of the compound dilutions to the respective wells. For the control group, add serum-free medium with the vehicle (e.g., DMSO). d. Pre-incubate the cells with the compounds for 1 hour at 37°C.[4]
3. Radiolabeling: a. Prepare the labeling medium containing [¹⁴C]oleic acid (e.g., 10 µM final concentration, specific activity 50 Ci/mmol) complexed with fatty acid-free bovine serum albumin (BSA) in serum-free medium.[4] b. Add 100 µL of the labeling medium to each well. c. Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[4]
4. Lipid Extraction: a. After incubation, aspirate the labeling medium and wash the cells twice with cold PBS. b. Add 200 µL of hexane:isopropanol (3:2, v/v) to each well and incubate for 30 minutes at room temperature to extract total lipids.
5. Thin-Layer Chromatography (TLC): a. Spot the lipid extracts onto a silica TLC plate. b. Develop the TLC plate in a chamber containing a hexane:diethyl ether:acetic acid (80:20:1, v/v/v) solvent system until the solvent front reaches near the top. c. Air-dry the plate.
6. Quantification: a. Expose the TLC plate to a phosphor screen or use a radio-TLC scanner to visualize the radiolabeled lipid species. b. Identify the TAG band by comparing it with a known standard. c. Scrape the silica corresponding to the TAG band into a scintillation vial. d. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
7. Data Analysis: a. Calculate the percentage of this compound/DGAT1 inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Fluorescence-Based this compound/DGAT1 Activity Assay
This protocol utilizes a fluorescent fatty acyl-CoA analog, NBD-palmitoyl CoA.
1. Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1.
2. Cell Permeabilization and Labeling: a. Prepare a reaction buffer containing digitonin (for cell permeabilization), 1,2-dioleoyl-sn-glycerol (DOG) as a substrate, and NBD-palmitoyl CoA.[6] b. After pre-incubation with inhibitors, wash the cells with PBS. c. Add the reaction buffer to each well and incubate for a defined period (e.g., 30 minutes) at room temperature.
3. Lipid Extraction and Analysis: a. Stop the reaction and extract the lipids as described in Protocol 1 (Step 4). b. Separate the lipids by TLC (Step 5 from Protocol 1). c. Visualize the fluorescent TAG band using a fluorescence scanner with appropriate excitation and emission wavelengths for NBD.[6] d. Quantify the fluorescence intensity of the TAG band.
4. Data Analysis: Follow step 7 from Protocol 1 to determine the inhibitory activity of the test compounds.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Inhibition of this compound/DGAT1 Activity by Test Compounds
| Compound | IC₅₀ (µM) | Maximum Inhibition (%) |
| Inhibitor A | 0.5 | 95 |
| Inhibitor B | 2.1 | 88 |
| Control Cmpd | > 50 | < 10 |
Table 2: Substrate Specificity of this compound/DGAT1
| Fatty Acyl-CoA Substrate | Relative Activity (%) |
| Oleoyl-CoA | 100 |
| Palmitoyl-CoA | 85 |
| Stearoyl-CoA | 70 |
| Linoleoyl-CoA | 110 |
Conclusion
The described cell-based assays provide robust and reliable methods for measuring this compound/DGAT1 activity in a cellular context. These protocols can be adapted for high-throughput screening of compound libraries to identify novel this compound/DGAT1 inhibitors for the treatment of metabolic diseases. The choice between a radiolabel-based and a fluorescence-based assay will depend on the available equipment and safety considerations. The radiolabel-based assay is highly sensitive, while the fluorescence-based method offers a non-radioactive alternative. Careful optimization of assay conditions, including cell number, substrate concentration, and incubation time, is crucial for obtaining reproducible results.
References
- 1. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for OADS/GFPT2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamine-Fructose-6-Phosphate Transaminase 2 (GFPT2), also known as OADS, is a crucial enzyme in cellular metabolism. As the rate-limiting enzyme in the hexosamine biosynthetic pathway (HBP), GFPT2 catalyzes the formation of glucosamine-6-phosphate from fructose-6-phosphate and glutamine.[1] The HBP is a branch of glucose metabolism that provides substrates for glycosylation, a modification that affects a wide range of cellular functions.[2] Dysregulation of GFPT2 and the HBP has been implicated in various diseases, including cancer and type 2 diabetes.[3][4] For instance, overexpression of GFPT2 has been observed in several cancers, where it promotes cell migration, invasion, and epithelial-mesenchymal transition (EMT).[1][2][5] This makes GFPT2 an attractive therapeutic target for the development of novel inhibitors.
High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess large numbers of chemical compounds for their ability to modulate a specific biological target.[6][7] HTS assays are characterized by their miniaturization, automation, and speed, allowing for the screening of vast compound libraries in a cost-effective and time-efficient manner.[8] This application note provides a detailed protocol for a high-throughput screening campaign to identify inhibitors of this compound/GFPT2.
This compound/GFPT2 Signaling Pathway
The hexosamine biosynthetic pathway (HBP) is a key metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental substrate for protein and lipid glycosylation. This compound/GFPT2 is the first and rate-limiting enzyme in this pathway.
Caption: The Hexosamine Biosynthetic Pathway with this compound/GFPT2.
Experimental Protocols
High-Throughput Screening Workflow
A typical HTS workflow for identifying enzyme inhibitors involves several stages, from the primary screen of a large compound library to the confirmation and characterization of initial hits.[8][9]
Caption: High-throughput screening workflow for inhibitor discovery.
Protocol: Fluorescence-Based Assay for this compound/GFPT2 Inhibition
This protocol describes a coupled-enzyme, fluorescence-based assay in a 384-well format suitable for HTS. The production of glutamate by this compound/GFPT2 is coupled to the conversion of resazurin to the highly fluorescent resorufin.
1. Materials and Reagents
-
Assay Buffer: 50 mM HEPES, 50 mM KCl, 1 mM EDTA, 0.01% Triton X-100, pH 7.5.
-
This compound/GFPT2 Enzyme: Recombinant human GFPT2, diluted in Assay Buffer.
-
Substrates: L-Glutamine and D-Fructose-6-Phosphate, prepared as concentrated stocks in water.
-
Detection Mix:
-
Glutamate Dehydrogenase (GDH)
-
Diaphorase
-
NAD+
-
Resazurin
-
-
Positive Control: Known inhibitor (if available) or no enzyme control.
-
Negative Control: DMSO (vehicle).
-
Test Compounds: Compound library dissolved in DMSO.
-
Microplates: 384-well, black, low-volume plates.
2. Assay Procedure
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (at 1 mM in DMSO) into the appropriate wells of a 384-well plate. Dispense 50 nL of DMSO into control wells.
-
Enzyme Addition: Add 5 µL of this compound/GFPT2 enzyme solution (e.g., at a final concentration of 10 nM) to all wells except the "no enzyme" control wells. Add 5 µL of Assay Buffer to the "no enzyme" wells.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of a substrate mix containing L-Glutamine (final concentration, e.g., 2 mM) and D-Fructose-6-Phosphate (final concentration, e.g., 0.1 mM) to all wells.
-
Enzymatic Reaction: Incubate for 60 minutes at 37°C.
-
Signal Detection: Add 10 µL of the Detection Mix to all wells. Incubate for 20 minutes at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity on a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
3. Data Analysis
-
Percentage Inhibition Calculation:
-
The percentage inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
-
Hit Selection: Compounds showing inhibition greater than a defined threshold (e.g., >50% or >3 times the standard deviation of the negative controls) are selected as primary hits.
-
IC50 Determination: For confirmed hits, a dose-response curve is generated by testing a range of compound concentrations. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is determined by fitting the data to a four-parameter logistic equation.[10]
-
Quality Control: The quality and robustness of the assay are monitored using the Z'-factor.[7] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Z' = 1 - (3 * (SD_DMSO + SD_NoEnzyme)) / |Mean_DMSO - Mean_NoEnzyme|
-
Data Presentation
Quantitative data from HTS campaigns should be presented in a clear and structured format to facilitate analysis and comparison.
Table 1: Primary HTS Results for this compound/GFPT2 Inhibitors
| Compound ID | Concentration (µM) | % Inhibition | Hit Status |
| C-001 | 10 | 8.2 | Non-Hit |
| C-002 | 10 | 92.5 | Hit |
| C-003 | 10 | 55.1 | Hit |
| C-004 | 10 | -2.1 | Non-Hit |
| C-005 | 10 | 78.9 | Hit |
Table 2: IC50 Values for Confirmed this compound/GFPT2 Inhibitors
| Compound ID | IC50 (µM) | Hill Slope | R² |
| C-002 | 0.85 | 1.1 | 0.99 |
| C-003 | 7.2 | 0.9 | 0.98 |
| C-005 | 2.1 | 1.0 | 0.99 |
| Reference Inhibitor | 0.25 | 1.2 | 0.99 |
Hit-to-Lead Progression
Following the primary screen, a series of validation and secondary assays are required to confirm the activity of the hits and advance them into the lead optimization phase.
Caption: Logical workflow from a primary hit to a lead candidate.
Secondary assays are crucial for eliminating false positives, which can arise from various mechanisms such as compound aggregation or interference with the assay signal.[11] Cytotoxicity assays are also essential to ensure that the observed inhibitory effect is not due to general cell death.[12] Confirmed, potent, and selective hits can then proceed to lead optimization, where medicinal chemistry efforts aim to improve their pharmacological properties.
References
- 1. Roles of GFPT2 Expression Levels on the Prognosis and Tumor Microenvironment of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine-fructose-6-phosphate transaminase 2 (GFPT2) promotes the EMT of serous ovarian cancer by activating the hexosamine biosynthetic pathway to increase the nuclear location of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. moh.gov.my [moh.gov.my]
- 5. iris.landspitali.is [iris.landspitali.is]
- 6. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput Enzyme Screening [creative-enzymes.com]
- 9. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. market.us [market.us]
Application Note: Quantitative PCR Protocol for OADS Gene Expression Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2'-5'-oligoadenylate synthetase (OAS) family of genes, including OAS1, OAS2, and OAS3, are critical components of the innate immune response to viral infections. Upon activation by double-stranded RNA (dsRNA), a common viral intermediate, OAS proteins synthesize 2'-5' linked oligoadenylates. These molecules, in turn, activate RNase L, leading to the degradation of viral and cellular RNA, thereby inhibiting viral replication. Measuring the expression levels of OAS genes can provide valuable insights into the activation state of the innate immune system, the efficacy of antiviral therapies, and the pathophysiology of various diseases.
This document provides a detailed protocol for the quantification of OAS gene expression (using OAS1 as an example) from total RNA using a two-step reverse transcription quantitative polymerase chain reaction (RT-qPCR) approach with SYBR Green-based detection.[1]
Experimental Workflow
The overall workflow for quantifying OADS gene expression involves isolating high-quality RNA, converting it to complementary DNA (cDNA), and then performing qPCR to amplify and quantify the target gene.
Figure 1. Experimental workflow for this compound gene expression analysis using RT-qPCR.
Detailed Experimental Protocol
This protocol is based on a two-step RT-qPCR method, which separates the reverse transcription and qPCR amplification into distinct reactions, providing flexibility and control.[1][2]
Step 1: Total RNA Extraction
High-quality, intact RNA is crucial for accurate gene expression quantification.[2] The following is a summary of a Trizol-based extraction method.
-
Homogenization: Homogenize 50-100 mg of tissue or 5-10 x 10^6 cells in 1 mL of TRIzol Reagent.[1]
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for another 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[1]
-
RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropyl alcohol and incubating for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.[1] Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free water.
-
DNase Treatment (Optional but Recommended): Treat the extracted RNA with RNase-free DNase I to remove any contaminating genomic DNA.
Step 2: RNA Quantification and Quality Control
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be assessed using gel electrophoresis.
Step 3: cDNA Synthesis (Reverse Transcription)
-
Combine the following components in a sterile, RNase-free tube.
Component Volume/Amount Total RNA 1 µg Oligo(dT) or Random Hexamers (50 µM) 1 µL dNTP Mix (10 mM) 1 µL | RNase-free water | to 13 µL |
-
Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.[2]
-
Add the following components to the tube:
Component Volume 5X Reaction Buffer 4 µL 0.1 M DTT 1 µL RNase Inhibitor 1 µL Reverse Transcriptase (e.g., SuperScript™) 1 µL | Total Volume | 20 µL |
-
Incubate the reaction at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.[1] The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
Primer Design
Primers should be specific to the target gene (e.g., Human OAS1) and a stable reference gene (e.g., GAPDH, ACTB).[3]
| Primer Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Amplicon Size |
| Human OAS1 | GAGGCAGATTCGGGAGTTTG | TCATGGCCTGGATAGGAAGG | ~100-150 bp |
| Human GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | ~100-150 bp |
| Note: These are example primer sequences. Primers should always be validated for specificity and efficiency before use. |
qPCR Reaction Setup
The following reaction setup is for a single 20 µL reaction using a SYBR Green-based master mix.
| Component | Volume for 1 Reaction | Final Concentration |
| 2X SYBR Green qPCR Master Mix | 10 µL | 1X |
| Forward Primer (10 µM) | 0.5 µL | 250 nM |
| Reverse Primer (10 µM) | 0.5 µL | 250 nM |
| Diluted cDNA Template (from Step 1.3) | 2 µL | - |
| Nuclease-Free Water | 7 µL | - |
| Total Volume | 20 µL |
Thermal Cycling Protocol
The following is a typical three-step cycling protocol for use with SYBR Green.
| Stage | Step | Temperature | Time | Cycles |
| 1. Activation | Initial Denaturation | 95°C | 10 min | 1 |
| 2. Amplification | Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 1 min | ||
| 3. Melt Curve | Denaturation | 95°C | 15 sec | 1 |
| Annealing | 60°C | 1 min | ||
| Melt | 60°C to 95°C | Ramp |
Data Analysis
Relative quantification of this compound gene expression can be calculated using the comparative CT (ΔΔCT) method.[4] This method normalizes the expression of the target gene (this compound) to a reference gene and compares it to a control sample.
-
Calculate ΔCT: For each sample, subtract the CT value of the reference gene from the CT value of the target gene (this compound).
-
ΔCT = CT (this compound) - CT (Reference Gene)
-
-
Calculate ΔΔCT: Subtract the ΔCT of the control sample from the ΔCT of the experimental sample.
-
ΔΔCT = ΔCT (Experimental) - ΔCT (Control)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCT.
Summary and Conclusion
This protocol provides a reliable framework for quantifying this compound gene expression. Adherence to best practices in RNA handling, primer validation, and qPCR execution is essential for obtaining accurate and reproducible results.[5] The data generated can be critical for understanding disease mechanisms and evaluating the impact of novel therapeutics on the innate immune response.
References
Application Notes: OADS Antibody Validation for Western Blot and Immunohistochemistry
Introduction
The reliability and reproducibility of immunoblotting and immunohistochemistry are critically dependent on the specificity and selectivity of the primary antibodies. This document provides a comprehensive guide to the validation of a putative anti-OADS (Oligoadenylate Synthetase-like Domain containing) antibody for use in Western Blot (WB) and Immunohistochemistry (IHC) applications. Rigorous validation ensures that the antibody recognizes the intended OADS protein with high affinity and minimal off-target binding. The protocols and data presented herein serve as a framework for researchers to establish the suitability of their own this compound antibodies for detecting the target protein in complex biological samples.
The validation process for an antibody should demonstrate its specificity, selectivity, and reproducibility for the intended application.[1] For Western blotting, this means the antibody should recognize a single band at the expected molecular weight of the this compound protein.[2][3] For IHC, the antibody must exhibit a staining pattern consistent with the known or expected subcellular and tissue localization of the this compound protein.[2][4] A thorough validation process often involves multiple strategies, including the use of positive and negative controls, analysis of cell lines with varying expression levels of the target protein, and comparison with data from orthogonal methods.[2][5][6]
Core Principles of Antibody Validation
-
Specificity: The antibody should bind exclusively to the this compound protein. This can be assessed using knockout or knockdown cell lines or tissues where the absence of the target protein should result in a loss of signal.[2][6] Recombinant or purified this compound protein can also be used as a positive control to confirm binding to the correct target.[2]
-
Selectivity: The antibody must be able to detect the this compound protein within a complex mixture of other proteins, such as in a cell or tissue lysate.[7] This is particularly important for applications like Western blotting and IHC where the target protein may be present at low levels.
-
Reproducibility: The antibody should provide consistent results across different experiments and different batches of the antibody.[4]
Data Presentation
Table 1: Summary of Anti-OADS Antibody Validation for Western Blot
| Parameter | Result | Interpretation |
| Target Protein | This compound | Oligoadenylate Synthetase-like Domain containing |
| Predicted Molecular Weight | 55 kDa | Based on amino acid sequence |
| Observed Molecular Weight | ~55 kDa | Single band observed on Western Blot |
| Positive Control | Recombinant this compound Protein | Strong band at 55 kDa |
| Negative Control | This compound Knockout Cell Lysate | No band observed at 55 kDa |
| Optimal Dilution | 1:1000 | Provides strong signal with low background |
| Signal-to-Noise Ratio | >10:1 | At optimal dilution |
| Linear Range | 2.5 µg - 40 µg of total protein | Linear increase in signal intensity with increasing protein load |
Table 2: Summary of Anti-OADS Antibody Validation for Immunohistochemistry
| Parameter | Result | Interpretation |
| Target Protein | This compound | Oligoadenylate Synthetase-like Domain containing |
| Tissue Type | Human Colon Carcinoma | Known to express this compound |
| Subcellular Localization | Cytoplasmic | Consistent with predicted function |
| Positive Control Tissue | Human Colon Carcinoma | Strong, specific cytoplasmic staining |
| Negative Control Tissue | This compound Knockout Mouse Spleen | No specific staining observed |
| Optimal Dilution | 1:250 | Clear staining with minimal background |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer (pH 6.0) | Essential for unmasking the epitope in FFPE tissue |
| Concordance | >95% with in-situ hybridization data for this compound mRNA | Orthogonal validation supports specificity |
Experimental Protocols
Protocol 1: Western Blotting
1. Sample Preparation: a. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the total protein concentration of the lysates using a BCA assay. c. Prepare protein samples by mixing the lysate with 4X Laemmli sample buffer and heating at 95°C for 5 minutes.
2. Gel Electrophoresis: a. Load 20-40 µg of total protein per well onto a 10% SDS-PAGE gel. b. Include a pre-stained protein ladder to determine molecular weights. c. Run the gel at 120V until the dye front reaches the bottom.
3. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary anti-OADS antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system.
Protocol 2: Immunohistochemistry (FFPE Sections)
1. Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 minutes). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each). c. Rinse with distilled water.
2. Antigen Retrieval: a. Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes. b. Allow slides to cool to room temperature.
3. Staining: a. Wash slides with PBS. b. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. c. Wash with PBS. d. Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 30 minutes. e. Incubate with the primary anti-OADS antibody (e.g., at a 1:250 dilution) in a humidified chamber overnight at 4°C. f. Wash with PBS (3 x 5 minutes). g. Incubate with a biotinylated secondary antibody for 30 minutes at room temperature. h. Wash with PBS (3 x 5 minutes). i. Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes. j. Wash with PBS (3 x 5 minutes).
4. Visualization and Counterstaining: a. Develop the signal with a DAB substrate kit until the desired stain intensity is reached. b. Rinse with distilled water to stop the reaction. c. Counterstain with hematoxylin. d. Differentiate with acid alcohol and blue in Scott's tap water.
5. Dehydration and Mounting: a. Dehydrate through a graded series of ethanol and clear in xylene. b. Mount with a permanent mounting medium.
Visualizations
Caption: Hypothetical this compound signaling pathway in response to viral infection.
Caption: Experimental workflow for this compound antibody validation by Western Blot.
Caption: Experimental workflow for this compound antibody validation by IHC.
References
- 1. Antibody validation by Western Blot SOP #012 [protocols.io]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. Important IHC antibody validation steps | Abcam [abcam.com]
- 5. youtube.com [youtube.com]
- 6. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 7. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OADS In Vitro Reconstitution and Functional Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro reconstitution of 2'-5' oligoadenylate synthetase (OADS, also known as OAS) and for conducting functional assays to measure its enzymatic activity. The information is intended for researchers in molecular biology, immunology, and drug development who are investigating the role of the OAS-RNase L pathway in innate immunity and other cellular processes.
Introduction
The 2'-5' oligoadenylate synthetase (OAS) family of enzymes are critical components of the innate immune response to viral infections.[1][2] Upon activation by double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication, OAS enzymes synthesize 2'-5' linked oligoadenylates (2-5A).[1][3] These 2-5A molecules act as second messengers to activate the latent endoribonuclease RNase L, which in turn degrades both viral and cellular RNA, leading to the inhibition of viral replication.[4][5] In humans, the OAS family includes four genes: OAS1, OAS2, OAS3, and OASL.[6][7] While OAS1, OAS2, and OAS3 are enzymatically active, OASL is catalytically inactive but plays a role in RIG-I signaling.[3][6]
This document provides protocols for the expression and purification of recombinant OAS proteins and for the in vitro assessment of their enzymatic activity.
I. In Vitro Reconstitution of Recombinant OAS Proteins
A critical first step for studying OAS function in vitro is the production of purified, active recombinant protein. Both E. coli and baculovirus expression systems have been successfully used for this purpose.
Protocol 1: Expression and Purification of His-tagged Human OAS1 in E. coli
This protocol describes the expression of N-terminally His-tagged human OAS1 in E. coli and its purification using nickel-affinity chromatography.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with an N-terminal 6xHis tag (e.g., pET vector series) containing the human OAS1 cDNA
-
Lysogeny Broth (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% (v/v) glycerol, 10 mM imidazole, 1 mM DTT
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% (v/v) glycerol, 250 mM imidazole, 1 mM DTT
-
Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% (v/v) glycerol, 2 mM DTT
-
Ni-NTA affinity chromatography column
-
ÄKTApurifier FPLC system (or equivalent)
Procedure:
-
Expression:
-
Transform the E. coli expression strain with the OAS1 expression vector.
-
Inoculate a starter culture of 50 mL LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (A600) reaches 0.5.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Continue to grow the culture overnight at 20°C.[8]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.[9]
-
-
Purification:
-
Load the cleared lysate onto a Ni-NTA column pre-equilibrated with Lysis Buffer.
-
Wash the column with 10 column volumes of Wash Buffer to remove unbound proteins.
-
Elute the His-tagged OAS1 protein with 5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
-
-
Dialysis and Storage:
-
Pool the fractions containing pure OAS1.
-
Dialyze the protein solution overnight against Dialysis Buffer at 4°C to remove imidazole.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified protein and store at -80°C. Avoid repeated freeze-thaw cycles.[10][11]
-
Note: For some applications, cleavage of the His-tag using a specific protease (e.g., TEV or SUMO protease) may be necessary.[12]
II. Functional Assays for OAS Activity
The enzymatic activity of OAS is determined by its ability to synthesize 2-5A from ATP in the presence of dsRNA. Several methods can be used to measure this activity.
Protocol 2: Radioactive Assay for 2-5A Synthesis
This assay directly measures the synthesis of 2-5A using radiolabeled ATP.
Materials:
-
Purified recombinant OAS protein
-
Poly(I:C) (a synthetic dsRNA analog)
-
α-32P-ATP
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 10 mM MnCl2, 0.2 mM DTT, 5% (v/v) glycerol, 0.1 mg/mL BSA, 0.2 mM EDTA, 0.5 mM ATP[9]
-
20% Polyacrylamide/8M Urea denaturing gel
-
Autoradiography film or phosphorimager
Procedure:
-
Set up the reaction mixture in a final volume of 20 µL containing Reaction Buffer, 1 µg of purified OAS protein, 100 µg/mL poly(I:C), and α-32P-ATP.[9][13]
-
Incubate the reaction at 30°C for 18 hours.[13]
-
Stop the reaction by adding an equal volume of 2x formamide loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the radiolabeled 2-5A products by electrophoresis on a 20% polyacrylamide/8M urea denaturing gel.[13]
-
Visualize the 2-5A products (dimers, trimers, and higher-order oligomers) by autoradiography.[13]
Protocol 3: Chromogenic Assay for OAS Activity
This non-radioactive assay measures the pyrophosphate (PPi), a byproduct of the 2-5A synthesis reaction.
Materials:
-
Purified recombinant OAS protein
-
Poly(I:C) or specific dsRNA activator
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM NaCl, 7 mM MgCl2, 1 mM DTT, 2 mM ATP[12]
-
Quenching Solution: 250 mM EDTA
-
Detection Reagent A: 2.5% ammonium molybdate in 2.5 M H2SO4
-
Detection Reagent B: 0.5 M β-mercaptoethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Set up the reaction in a 96-well plate with a final volume of 150 µL containing Reaction Buffer, 100 nM OAS protein, and 10 µg/mL poly(I:C) or 300 nM dsRNA.[12]
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove 10 µL aliquots and quench the reaction by adding them to 2.5 µL of Quenching Solution in a separate 96-well plate.[8]
-
After the time course is complete, add 10 µL of Detection Reagent A and 10 µL of Detection Reagent B to each quenched reaction.
-
Add water to a final volume of 100 µL.
-
Measure the absorbance at a wavelength appropriate for the chromogenic product (typically in the range of 620-660 nm).
-
Generate a standard curve with known concentrations of PPi to quantify the amount produced in the enzymatic reaction.
Protocol 4: RNase L Activation Assay (rRNA Cleavage)
This assay assesses the functional activity of the 2-5A synthesized by OAS by measuring the degradation of ribosomal RNA (rRNA) by activated RNase L.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the OAS isoform of interest
-
Transfection reagent
-
Poly(I:C)
-
RNA extraction kit
-
Denaturing agarose gel
-
Ethidium bromide or other nucleic acid stain
Procedure:
-
Seed HEK293 cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with 1 µg of the OAS expression plasmid using a suitable transfection reagent. Use an empty vector as a control.
-
After 24 hours, transfect the cells with poly(I:C) for 6 hours to activate the expressed OAS.[13]
-
Extract total intracellular RNA using a commercial RNA extraction kit.
-
Separate the RNA on a denaturing agarose gel.
-
Stain the gel with ethidium bromide and visualize the 28S and 18S rRNA bands.
-
The appearance of specific rRNA cleavage products indicates the activation of RNase L by the 2-5A synthesized by the expressed OAS isoform.[13]
III. Quantitative Data Summary
The following tables summarize key quantitative data from published studies on OAS functional assays.
Table 1: Comparison of dsRNA Concentration for Activation of OAS1 and OAS3
| OAS Isoform | dsRNA Concentration for Activation | Reference |
| OAS1 | Higher | [3] |
| OAS3 | Substantially Lower | [3] |
Table 2: Antiviral Activity of Recombinant OAS1
| Virus | Fold Reduction in Virus Titer | Reference |
| Vesicular Stomatitis Virus (VSV) | 12-fold | [14] |
| Herpes Simplex Virus Type 2 (HSV-2) | 6-fold | [14] |
| Encephalomyocarditis Virus (EMCV) | 30-fold | [14] |
IV. Signaling Pathways and Experimental Workflows
OAS-RNase L Signaling Pathway
The canonical signaling pathway initiated by OAS activation is depicted below. dsRNA binding to OAS triggers a conformational change, leading to the synthesis of 2-5A from ATP. 2-5A then binds to and activates RNase L, which dimerizes and cleaves single-stranded RNA, thereby inhibiting viral replication.
References
- 1. 2'-5'-oligoadenylate synthase - Wikipedia [en.wikipedia.org]
- 2. gosset.ai [gosset.ai]
- 3. The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2′-5′ Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. OAS1 - Wikipedia [en.wikipedia.org]
- 8. A human cellular noncoding RNA activates the antiviral protein 2′–5′-oligoadenylate synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. OAS1 Enzyme Human Recombinant | OIAS Protein | ProSpec [prospecbio.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Characteristics of Human OAS1 Isoform Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extracellular 2′-5′ Oligoadenylate Synthetase Stimulates RNase L-Independent Antiviral Activity: a Novel Mechanism of Virus-Induced Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Roles of O-GlcNAc Cycling: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing animal models to study the in vivo functions of the O-GlcNAc cycling enzymes, O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). Dysregulation of this dynamic post-translational modification, O-GlcNAcylation, is increasingly implicated in a multitude of chronic diseases, including metabolic disorders, neurodegeneration, and cancer, making in vivo studies critical for understanding its physiological roles and for the development of novel therapeutic strategies.
Introduction to O-GlcNAc Cycling
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This process is governed by two highly conserved enzymes: OGT, which adds the O-GlcNAc modification, and OGA, which removes it. This enzymatic duo acts as a nutrient sensor, integrating various metabolic pathways, including glucose, amino acid, fatty acid, and nucleotide metabolism, to regulate a vast array of cellular processes such as signal transduction, transcription, and protein stability.
Animal Models for Studying O-GlcNAc Function
Genetically engineered mouse models are invaluable tools for dissecting the physiological functions of OGT and OGA. Given that global knockout of Ogt is embryonic lethal, conditional knockout strategies are essential for studying its roles in specific tissues and at different developmental stages.
Generating Conditional OGT/OGA Knockout Mice
The Cre-loxP system is the gold standard for creating conditional knockout mice. This system allows for the targeted deletion of a gene in a specific cell type or at a particular time point.
Protocol 1: Generation of Conditional OGT/OGA Knockout Mice using the Cre-loxP System
-
Design and Construction of the Targeting Vector:
-
Obtain a genomic clone of the Ogt or Oga gene.
-
Flank a critical exon or exons of the target gene with loxP sites ("floxing"). This is typically achieved through homologous recombination in embryonic stem (ES) cells.
-
The targeting vector should also contain a selectable marker, such as a neomycin resistance cassette, flanked by FRT sites for subsequent removal by Flp recombinase.
-
-
Generation of Floxed Mice:
-
Electroporate the targeting vector into ES cells.
-
Select for successfully targeted ES cell clones using the selectable marker.
-
Verify correct targeting by Southern blotting and PCR.
-
Inject the targeted ES cells into blastocysts and transfer them into pseudopregnant female mice.
-
Screen the resulting chimeric offspring for germline transmission of the floxed allele.
-
Breed heterozygous floxed mice to generate homozygous floxed animals (e.g., Ogtfl/fl or Ogafl/fl).
-
-
Breeding with Cre-Expressing Mice:
-
Cross the homozygous floxed mice with a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific or inducible promoter.
-
For tissue-specific knockout, use a promoter that drives Cre expression in the desired cell type (e.g., Albumin-Cre for liver-specific knockout, Nestin-Cre for neuronal-specific knockout).
-
For temporal control, use an inducible Cre system, such as the Cre-ERT2 system, which requires the administration of tamoxifen to activate Cre recombinase.
-
Protocol 2: Tamoxifen-Inducible Gene Deletion in Adult Mice
This protocol is for inducing gene knockout in adult mice carrying a Cre-ERT2 transgene and a floxed allele.
-
Tamoxifen Preparation:
-
Tamoxifen Administration:
-
The recommended dose is approximately 75 mg of tamoxifen per kg of body weight.[1] For a standard adult mouse, this typically corresponds to a 100 µL injection of the 20 mg/mL solution.[1]
-
Administer tamoxifen via intraperitoneal (IP) injection once daily for five consecutive days.[1]
-
Alternatively, tamoxifen can be mixed with powdered food for oral administration, which may reduce stress on the animals.[2] A concentration of 0.5 mg to 2.0 mg of tamoxifen per gram of feed can be used.[2]
-
-
Post-Induction:
-
Allow a waiting period of at least 7 days after the final tamoxifen administration before collecting tissues for analysis to ensure efficient gene deletion and clearance of tamoxifen.[1]
-
Analysis of O-GlcNAcylation in Animal Tissues
Several techniques can be employed to assess global O-GlcNAcylation levels and identify specific O-GlcNAcylated proteins in tissues from animal models.
Western Blotting
Protocol 3: Western Blotting for Total O-GlcNAcylation
-
Tissue Lysate Preparation:
-
Homogenize frozen tissue powder in RIPA buffer (or a urea-based buffer for more complete protein extraction) supplemented with protease and phosphatase inhibitors.[3] Crucially, include an OGA inhibitor, such as PUGNAc or Thiamet-G, in the lysis buffer to prevent O-GlcNAc removal during sample preparation.
-
Sonicate the homogenate on ice to ensure complete lysis and shear DNA.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (typically 20-50 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a pan-O-GlcNAc antibody (e.g., CTD110.6 or RL2) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the O-GlcNAc signal to a loading control, such as β-actin or GAPDH.
-
Chemoenzymatic Labeling and Click Chemistry
This powerful technique allows for the sensitive detection and enrichment of O-GlcNAcylated proteins.
Protocol 4: In Vivo Chemoenzymatic Labeling of O-GlcNAcylated Proteins
-
Administration of Azido Sugars:
-
Tissue Harvest and Lysis:
-
Harvest tissues of interest and prepare lysates as described in Protocol 3, ensuring the presence of an OGA inhibitor.
-
-
Click Chemistry Reaction:
-
To the lysate, add a "click" reaction cocktail containing an alkyne-bearing reporter tag (e.g., a biotin-alkyne or a fluorescent alkyne), a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Incubate the reaction to allow the covalent ligation of the reporter tag to the azido-modified O-GlcNAc residues.
-
-
Detection and Enrichment:
-
If a fluorescent tag was used, O-GlcNAcylated proteins can be visualized directly by in-gel fluorescence.
-
If a biotin tag was used, the biotinylated proteins can be detected by Western blotting with streptavidin-HRP or enriched using streptavidin-coated beads for subsequent mass spectrometry analysis.
-
Mass Spectrometry-Based Proteomics
Mass spectrometry is the definitive method for identifying and quantifying specific O-GlcNAc sites on proteins.
Protocol 5: Sample Preparation for O-GlcNAc Mass Spectrometry
-
Protein Extraction and Digestion:
-
Extract proteins from tissues using a denaturing buffer (e.g., 8M urea) to ensure efficient solubilization.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Enrichment of O-GlcNAcylated Peptides:
-
Due to the low stoichiometry of O-GlcNAcylation, enrichment is crucial.
-
Lectin Affinity Chromatography: Use wheat germ agglutinin (WGA) agarose to enrich for O-GlcNAcylated proteins or peptides.
-
Antibody-based Enrichment: Utilize O-GlcNAc-specific antibodies to immunoprecipitate O-GlcNAcylated proteins or peptides.
-
Chemoenzymatic Labeling and Affinity Purification: As described in Protocol 4, use click chemistry to attach a biotin tag, followed by enrichment on streptavidin beads.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Electron-transfer dissociation (ETD) is a preferred fragmentation method as it preserves the labile O-GlcNAc modification on the peptide backbone, allowing for precise site localization.[6]
-
Quantitative Data from Animal Models
The following tables summarize representative quantitative data obtained from studies using OGT and OGA knockout mouse models.
Table 1: Phenotypic Data from OGA Heterozygous (HET) Female Mice on a Normal Chow Diet [3]
| Parameter | Wild-Type (WT) (n=4) | Heterozygous (HET) (n=5) |
| Body Weight (g) | 24.3 ± 0.8 | 22.2 ± 2.9 |
| Total Energy Expenditure (kcal/mouse/day) | 11.1 ± 0.3 | 9.8 ± 0.7 |
| Food Intake (kcal/mouse/h) | 11.8 ± 0.6 | 12.8 ± 1.4 |
| Respiratory Exchange Ratio (RER) | 0.89 ± 0.01 | 0.96 ± 0.02 |
| Total Activity (beam brakes/min) | 527 ± 55 | 352 ± 60 |
| p < 0.05 |
Table 2: Metabolic Parameters in Brain-Specific OGA Knockout (OgaBr) Mice
| Parameter | Wild-Type (WT) | OgaBr Knockout |
| Body Fat Percentage | ~20% | ~40% |
| Circulating Free Fatty Acids | Normal | Significantly Lower |
| Circulating Triglycerides | Normal | Elevated |
| Circulating Adiponectin | Normal | Elevated |
| *Qualitative representation of significant changes. |
Visualizations
O-GlcNAc Signaling Pathway
Caption: The O-GlcNAc signaling pathway.
Experimental Workflow for In Vivo OADS Function Study
Caption: A typical experimental workflow.
Conclusion
The use of animal models, particularly genetically engineered mice, is indispensable for unraveling the complex in vivo functions of O-GlcNAc cycling. The protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute robust in vivo studies. By combining conditional knockout strategies with advanced analytical techniques, the scientific community can continue to shed light on the critical roles of OGT and OGA in health and disease, paving the way for the development of novel therapeutic interventions targeting this vital signaling pathway.
References
- 1. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 2. Tamoxifen feeding method is suitable for efficient conditional knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Detection of O-GlcNAcylated Proteins in the Heart using Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing mucin-type O-linked glycosylation in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 6. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: OADS-Based Biosensor Design and Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, application, and experimental protocols for On-chip Aptamer Dual-Selection (OADS) based biosensors. This technology, often referred to as dual-aptamer or sandwich-aptamer biosensors, offers high specificity and sensitivity for the detection of a wide range of analytes, making it a valuable tool in research and drug development.
Introduction to this compound-Based Biosensors
This compound biosensors operate on a "sandwich" principle, utilizing two distinct aptamers that bind to different sites (epitopes) on the same target molecule. This dual-recognition mechanism significantly enhances the specificity and reduces false-positive signals compared to single-aptamer biosensors.
Key Advantages:
-
High Specificity: The requirement for two separate binding events minimizes non-specific binding and cross-reactivity.
-
Enhanced Sensitivity: The sandwich format allows for signal amplification strategies, leading to lower detection limits.
-
Versatility: Applicable to a wide range of targets, including proteins, peptides, and small molecules.
-
Robustness: Aptamers are chemically stable and can be produced with high batch-to-batch consistency.
Core Principle and Signaling Pathway
The fundamental principle involves a capture aptamer, a target molecule, and a detection aptamer. The capture aptamer is immobilized on a solid support (e.g., a microplate, magnetic beads, or an electrode surface). When the sample containing the target is introduced, the capture aptamer binds to the target. Subsequently, a labeled detection aptamer is added, which binds to a different site on the target, completing the "sandwich" complex. The label on the detection aptamer then generates a detectable signal.
Quantitative Data Presentation
The performance of this compound-based biosensors is characterized by several key parameters, including the limit of detection (LOD), linear range, sensitivity, and specificity. The following tables summarize quantitative data from various studies on dual-aptamer biosensors for different targets.
Table 1: Performance of Dual-Aptamer Biosensors for Protein Biomarkers
| Target Biomarker | Detection Method | Limit of Detection (LOD) | Linear Range | Reference |
| Thrombin | qPCR | 333 pM | 333 pM - 333 nM | [1] |
| PDGF-BB | qPCR | 3.3 nM | 3.3 nM - 333 nM | [1] |
| HER2 | Electrochemical | 0.08 ng/mL | 0.1 - 100.0 ng/mL | [2] |
| His-tagged IgE | Microfluidic Fluorescence | 7.1 nM | - | [3] |
Table 2: Performance of a Dual-Aptamer Biosensor for Antibody Detection
| Target Antibody | Detection Method | Limit of Detection (LOD) | Linearity | Sensitivity | Specificity | Reference |
| Anti-toxoplasma IgG | Quantum Dots-based Fluorescence | 0.1 IU | 0.5 - 500 IU | 94.8% | 95.7% | [4] |
Experimental Protocols
This section provides detailed protocols for key experiments in the development and application of this compound-based biosensors.
This protocol is adapted from a method for the simultaneous detection of thrombin and PDGF-BB.[1]
Materials:
-
Biotinylated capture aptamer
-
Sensing aptamer
-
Target protein (e.g., thrombin, PDGF-BB)
-
Binding buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl₂, 0.1% BSA, 5 µg/mL poly(dI-dC)
-
Streptavidin-coated magnetic beads
-
Nuclease-free water
-
qPCR reagents
Procedure:
-
Aptamer Annealing: Anneal aptamers by heating at 95°C for 3 minutes and cooling to room temperature over 30 minutes.
-
Binding Reaction:
-
In a total volume of 30 µL of binding buffer, mix the annealed aptamers and the protein sample.
-
Incubate at room temperature for 30 minutes.
-
-
Immobilization:
-
Add streptavidin-coated magnetic beads to the binding reaction.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Washing:
-
Apply a magnet to retain the beads and remove the supernatant.
-
Wash the beads with binding buffer to remove unbound components.
-
-
Elution:
-
Elute the retained sensing aptamers from the magnetic beads by adding 100 µL of nuclease-free water and heating at 95°C for 5 minutes.
-
-
Quantification:
-
Amplify the recovered sensing aptamers using qPCR to quantify the amount of target protein.
-
References
- 1. Development of a dual aptamer-based multiplex protein biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dual-aptamer-based biosensor for specific detection of breast cancer biomarker HER2 via flower-like nanozymes and DNA nanostructures - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Utilizing cGAS-STING Activators in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of cyclic GMP-AMP synthase (cGAS)-STING pathway activators in primary cell culture systems. This document outlines the underlying signaling pathway, detailed experimental protocols for activating and assessing the pathway, and expected quantitative outcomes.
Introduction to the cGAS-STING Pathway
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections, bacterial infections, and cellular damage.[1][2] Activation of this pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate an anti-pathogen and anti-tumor immune response.[3][4]
The signaling cascade is initiated by the binding of cGAS to cytosolic dsDNA. This binding triggers a conformational change in cGAS, activating its enzymatic function to synthesize the second messenger cyclic GMP-AMP (cGAMP).[1][5] cGAMP then binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[1][6] This binding event induces a conformational change and oligomerization of STING, leading to its translocation from the ER to the Golgi apparatus.[1][6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I IFNs (e.g., IFN-β) and other IFN-stimulated genes (ISGs).[1]
Applications in Primary Cell Culture
Activating the cGAS-STING pathway in primary cells is a valuable tool for:
-
Immunology Research: Studying innate immune responses in various primary immune cell types (e.g., macrophages, dendritic cells, T cells).
-
Virology Research: Investigating host-virus interactions and the role of innate immunity in controlling viral replication.
-
Oncology Research: Evaluating the anti-tumor effects of STING agonists and their potential in cancer immunotherapy.[3][4]
-
Drug Development: Screening and validating novel cGAS-STING pathway activators or inhibitors.
Visualization of the cGAS-STING Signaling Pathway
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cGAS-Mediated Interferon Response Facilitates Transgene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merton.ox.ac.uk [merton.ox.ac.uk]
- 5. embopress.org [embopress.org]
- 6. support.nanotempertech.com [support.nanotempertech.com]
Troubleshooting & Optimization
Optimizing OADS Plasmid Transfection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize OADS (oligodeoxythymidine phosphorothioate triester) plasmid transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: What are this compound transfection reagents and how do they work?
This compound reagents are a class of amphipathic, trans-acting oligodeoxythymidine phosphorothioate triesters. These molecules possess both positively charged and lipophilic groups, allowing them to form stable complexes with negatively charged plasmid DNA. The lipophilic character facilitates the passage of these complexes across the cell membrane, enabling the delivery of the plasmid into the cytoplasm. One notable example is dTtaPS10+, which has been identified as a potent transfection reagent with low cytotoxicity.[1]
Q2: Which cell types are compatible with this compound transfection reagents?
This compound reagents, such as dTtaPS10+, have demonstrated high transfection efficiency in a variety of cell lines, including:
-
Adherent cells: such as HeLa cells.[1]
-
Suspension cells: including CHO cells grown in serum-free media.[1]
Their effectiveness across different cell types makes them a versatile tool for various research applications.
Q3: What are the main advantages of using this compound transfection reagents?
Key advantages of this compound reagents like dTtaPS10+ include:
-
High transfection efficiency: Comparable or even superior to some commercial lipid-based transfection reagents.[1]
-
Low cytotoxicity: Ensuring better cell viability and more reliable downstream experimental results.[1]
-
Stability: Lyophilized this compound-plasmid complexes can be reconstituted in aqueous solutions without a significant loss of transfection efficiency.[1]
-
Compatibility with bioreactor conditions: The performance of some this compound reagents is not affected by the presence of antifoaming agents commonly used in bioreactor cell cultures.[1]
Troubleshooting Guide
Issue 1: Low Transfection Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal this compound Reagent-to-Plasmid Ratio | Perform a titration experiment to determine the optimal ratio of this compound reagent to plasmid DNA for your specific cell type and plasmid. Start with a range of ratios (e.g., 1:1, 2:1, 3:1 of this compound reagent volume (µL) to DNA mass (µg)) while keeping the DNA amount constant. |
| Poor Cell Health or Confluency | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90% for adherent cells) at the time of transfection. Passage cells regularly and avoid using cells that are over-confluent or have been in culture for too long. |
| Low-Quality Plasmid DNA | Use high-purity, endotoxin-free plasmid DNA. Verify DNA concentration and purity using spectrophotometry (A260/A280 ratio should be between 1.8 and 2.0). |
| Incorrect Complex Formation | Ensure that the this compound reagent and plasmid DNA are diluted in a serum-free medium before mixing. Allow sufficient incubation time (typically 15-30 minutes at room temperature) for the complexes to form before adding them to the cells. |
| Presence of Inhibitors in the Medium | Some components of serum or certain antibiotics can interfere with transfection. While this compound reagents can be effective in the presence of serum, for sensitive cell lines, consider performing the transfection in a serum-free medium and replacing it with complete medium after the initial incubation period. |
Issue 2: High Cell Toxicity or Death
| Potential Cause | Recommended Solution |
| Excessive Amount of this compound Reagent or DNA | Reduce the concentration of both the this compound reagent and the plasmid DNA. While this compound reagents generally have low cytotoxicity, very high concentrations can still be harmful to cells. |
| Prolonged Exposure to Transfection Complexes | For sensitive cell lines, it may be beneficial to remove the transfection medium containing the this compound-plasmid complexes after an initial incubation period (e.g., 4-6 hours) and replace it with fresh, complete growth medium. |
| Contaminants in Plasmid DNA Preparation | Use a high-quality, endotoxin-free plasmid purification kit to minimize contaminants that can induce a cytotoxic response in cells. |
Experimental Protocols
General Protocol for this compound Plasmid Transfection of Adherent Cells
-
Cell Seeding: The day before transfection, seed healthy, actively growing cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of this compound-DNA Complexes: a. Dilute the desired amount of plasmid DNA in a serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium). b. In a separate tube, dilute the optimized amount of this compound transfection reagent in the same serum-free medium. c. Add the diluted this compound reagent to the diluted plasmid DNA and mix gently by pipetting. d. Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of transfection complexes.
-
Transfection: a. Gently add the this compound-DNA complexes dropwise to the cells in each well. b. Gently rock the plate to ensure an even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the incubation period, assay for transgene expression (e.g., via fluorescence microscopy for fluorescent reporter proteins, or through qPCR or Western blot for other genes of interest).
Optimization of this compound Reagent to Plasmid DNA Ratio
To determine the optimal ratio of this compound reagent to plasmid DNA, a titration experiment is recommended. The following table provides an example setup for a 24-well plate format.
| Well | Plasmid DNA (µg) | This compound Reagent (µL) | Reagent:DNA Ratio (µL:µg) |
| 1 | 0.5 | 0.5 | 1:1 |
| 2 | 0.5 | 1.0 | 2:1 |
| 3 | 0.5 | 1.5 | 3:1 |
| 4 | 0.5 | 2.0 | 4:1 |
| 5 | 0.5 | 2.5 | 5:1 |
| 6 | 0.5 (No Reagent) | 0 | Control |
Visualizations
References
Technical Support Center: Troubleshooting OADS Western Blot High Background
<_ _= "
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing high background issues in their OADS (Ornithine Decarboxylase Antizyme) Western blot experiments. The following information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a uniformly high background on my this compound Western blot. What are the likely causes and how can I fix it?
A high, uniform background can obscure your protein of interest and make data interpretation difficult.[1] The most common culprits are issues with blocking, antibody concentrations, or washing steps.
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the membrane.[1] If blocking is incomplete, antibodies will adhere to the entire membrane, causing a high background.
-
Solution: Optimize your blocking agent. The two most common are non-fat dry milk and bovine serum albumin (BSA).[1] Try switching from one to the other. Also, consider increasing the concentration of your blocking agent (e.g., from 3-5% to 7%) and the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[2][3] Adding a small amount of a mild detergent like Tween-20 (e.g., 0.05-0.1%) to your blocking buffer can also help reduce non-specific binding.[3][4]
-
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding and high background.[5][6]
-
Inadequate Washing: Washing steps are designed to remove unbound antibodies.[1] Insufficient washing will leave excess antibodies on the membrane, contributing to background noise.[1]
Q2: My this compound Western blot has many non-specific bands in addition to the high background. What could be causing this?
Non-specific bands can arise from several factors, including problems with the sample, antibodies, or the SDS-PAGE separation.
-
Sample Degradation: If your protein sample has degraded, you may see multiple bands as the antibody recognizes protein fragments.
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in your sample.
-
Inefficient SDS-PAGE Separation: Poor separation of proteins on the gel can lead to the appearance of smeared or multiple bands.
Q3: Can the type of membrane I use affect the background of my this compound Western blot?
Yes, the choice of membrane can influence the level of background.
-
Membrane Type: Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity and can sometimes be more prone to background than nitrocellulose membranes.[1]
-
Dry Membrane: It is critical to never let the membrane dry out during the Western blotting process.[1][5][12] A dry membrane will cause antibodies to bind irreversibly and non-specifically.[1]
Quantitative Data Summary
Optimizing the concentrations and times for various steps in your Western blot protocol is key to reducing background. The tables below provide recommended starting ranges.
Table 1: Antibody Dilution Recommendations
| Antibody Type | Recommended Dilution Range | Notes |
| Primary Antibody | 1:500 to 1:5000 | The optimal dilution is antibody-dependent and should be determined empirically through titration.[13] Start with the manufacturer's recommended dilution if available.[6] |
| Secondary Antibody | 1:5,000 to 1:20,000 | Generally used at a higher dilution than the primary antibody.[6] Titration is also recommended.[14] |
Table 2: Blocking and Washing Buffer Optimization
| Parameter | Recommended Range/Composition | Notes |
| Blocking Buffer | ||
| Blocking Agent | 3-5% non-fat dry milk or BSA in TBS-T or PBS-T | BSA is often preferred for detecting phosphorylated proteins as milk contains phosphoproteins like casein.[1][15] |
| Blocking Time | 1-2 hours at room temperature or overnight at 4°C | Increasing the blocking time can help reduce background.[3] |
| Detergent (Tween-20) | 0.05% - 0.1% | Helps to reduce non-specific binding.[4] |
| Washing Buffer | ||
| Base Buffer | TBS or PBS | |
| Detergent (Tween-20) | 0.05% - 0.1% | A higher concentration can increase the stringency of the wash.[7] |
| Number of Washes | 3 - 5 times | |
| Duration of Washes | 5 - 15 minutes each | Increasing the duration and number of washes can significantly reduce background.[1] |
Experimental Protocols
Optimized Blocking Protocol
-
After transferring your proteins to the membrane, wash the membrane briefly with Tris-Buffered Saline with Tween-20 (TBS-T) or Phosphate-Buffered Saline with Tween-20 (PBS-T).
-
Prepare a 5% solution of either non-fat dry milk or BSA in TBS-T or PBS-T. Ensure the blocking agent is fully dissolved to avoid speckles on your blot.[16]
-
Incubate the membrane in the blocking buffer for at least 1 hour at room temperature with gentle agitation.[16] For persistent background issues, extend the incubation to 2 hours or overnight at 4°C.[3]
Optimized Antibody Incubation and Washing Protocol
-
Dilute your primary antibody in the blocking buffer or a buffer with a lower concentration of the blocking agent (e.g., 1% milk or BSA in TBS-T). The optimal dilution needs to be determined by titration.[8]
-
Incubate the membrane with the primary antibody for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[14]
-
After primary antibody incubation, wash the membrane three to five times with TBS-T or PBS-T for 5-15 minutes each with vigorous agitation.[1][17]
-
Dilute your secondary antibody in the blocking buffer or a buffer with a lower concentration of the blocking agent.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
Repeat the washing steps as described in step 3.
-
Proceed with your detection reagent.
Visual Troubleshooting Guides
References
- 1. clyte.tech [clyte.tech]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. arp1.com [arp1.com]
- 4. bosterbio.com [bosterbio.com]
- 5. sinobiological.com [sinobiological.com]
- 6. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. Tips for Diluting Antibodies | Rockland [rockland.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 12. Essential Steps to Avoid Blotchy Western Blots – Bioace online [ibioace.com]
- 13. researchgate.net [researchgate.net]
- 14. blog.addgene.org [blog.addgene.org]
- 15. promegaconnections.com [promegaconnections.com]
- 16. google.com [google.com]
- 17. licorbio.com [licorbio.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with OADS (Oxidative Amine Dianion Synthon)-related and other amine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: My amine-containing compound shows poor aqueous solubility. What are the initial steps I should take to address this?
A1: Initially, it is crucial to characterize the solid-state properties of your compound. Techniques such as X-ray powder diffraction (XRPD) can determine if the material is crystalline or amorphous, as amorphous forms are typically more soluble.[1] Subsequently, determining the pKa of the amine group(s) is essential for understanding the pH-dependent solubility profile. For ionizable compounds, adjusting the pH of the solution can be a straightforward initial approach to enhance solubility.[2][3]
Q2: How can I systematically choose the best solubility enhancement technique for my specific compound?
A2: A systematic approach involves a tiered screening process. Start with simple, cost-effective methods like pH adjustment and co-solvent screening. If these are insufficient, progress to more complex techniques such as salt screening, solid dispersions, or complexation with cyclodextrins. The choice of technique will depend on the physicochemical properties of your compound, the desired dosage form, and the stage of drug development.[3] A decision-making workflow is provided below to guide this selection process.
Q3: Are there any structural modifications I can make to my compound to improve its intrinsic solubility?
A3: Yes, structural modifications can significantly impact solubility. Strategies include introducing polar functional groups (e.g., hydroxyl, amino) to increase hydrophilicity, or disrupting molecular planarity and symmetry to reduce crystal lattice energy.[4][5] For instance, replacing an amide with a protonatable amine side chain has been shown to dramatically improve solubility.[6] However, any modification must be carefully evaluated to ensure it does not negatively affect the compound's pharmacological activity.
Q4: When should I consider formulating my compound as a salt to improve solubility?
A4: Salt formation is a highly effective strategy for ionizable compounds, particularly weak bases like many amine-containing molecules. If your compound has a suitable pKa (typically for bases, a pKa > 3), forming a salt with a pharmaceutically acceptable counterion can significantly increase aqueous solubility and dissolution rate.[3][7] It is advisable to perform a salt screening study to identify the optimal salt form with the best combination of solubility, stability, and manufacturability.
Q5: What are solid dispersions, and how can they improve the solubility of my compound?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix.[7] This formulation can enhance solubility by converting the drug to an amorphous state, reducing particle size to a molecular level, and improving wettability.[7][8] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG).[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution during an assay. | The compound's kinetic solubility in the assay buffer is exceeded.[1] | 1. Determine the kinetic solubility in the specific assay buffer. 2. Use a co-solvent (e.g., DMSO, ethanol) at a concentration compatible with the assay. 3. Consider using a formulation approach like complexation with cyclodextrins to increase the apparent solubility. |
| Inconsistent results in in-vivo studies. | Poor and variable absorption due to low solubility and dissolution rate. This can be exacerbated by different crystalline forms (polymorphs) of the compound.[1] | 1. Control the solid-state form of the compound used in studies.[1] 2. Employ a solubility-enhancing formulation such as a micronized suspension, a solid dispersion, or a lipid-based formulation.[10][11] |
| Salt form of the compound is unstable and converts back to the free base. | The pH of the environment is above the pKa of the conjugate acid, or the salt has poor physical stability. | 1. Select a salt with a lower pKa of the counterion to ensure it remains ionized over a wider pH range. 2. Incorporate pH modifiers into the formulation to maintain a favorable microenvironment pH. 3. Conduct thorough solid-state characterization to select a stable, non-hygroscopic salt form. |
| Solid dispersion formulation does not improve bioavailability. | The drug recrystallizes from the amorphous state upon contact with the dissolution medium. | 1. Select a polymer carrier that has strong interactions (e.g., hydrogen bonding) with the drug to inhibit recrystallization. 2. Increase the drug loading in the carrier to a point where the drug remains molecularly dispersed. 3. Incorporate a surfactant into the formulation to maintain supersaturation. |
Data on Solubility Enhancement Techniques
The following table summarizes the potential fold-increase in solubility that can be achieved with various techniques for poorly soluble compounds. The actual improvement will be compound-specific.
| Technique | Typical Fold Increase in Solubility | Applicable to Amine Compounds | References |
| pH Adjustment | 2 - 1,000 | Yes (for basic amines) | [2] |
| Co-solvents | 2 - 50 | Yes | [12] |
| Micronization | 2 - 10 | Yes | [3] |
| Nanosuspension | 20 - 200 | Yes | [13] |
| Salt Formation | 10 - 5,000 | Yes (for basic amines) | [3] |
| Complexation (Cyclodextrins) | 5 - 1,000 | Yes | [3] |
| Solid Dispersion | 10 - 10,000 | Yes | [7] |
| Prodrugs | 10 - 1,000 | Yes | [14] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound).[1]
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility as a function of pH.
Protocol 2: Screening for Co-solvent Effects
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in each co-solvent.
-
Aqueous Titration: Add aqueous buffer to the stock solution in a stepwise manner, visually observing for the point of precipitation. This helps determine the kinetic solubility.
-
Equilibrium Solubility: For quantitative assessment, prepare a series of co-solvent/buffer mixtures at different ratios (e.g., 10%, 20%, 30% co-solvent).
-
Solubility Measurement: Add an excess of the solid compound to each mixture and determine the equilibrium solubility as described in Protocol 1.
-
Data Analysis: Plot the solubility against the percentage of co-solvent to determine the optimal co-solvent and concentration.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. youtube.com [youtube.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. sgwrite.com [sgwrite.com]
- 9. researchgate.net [researchgate.net]
- 10. cphi-online.com [cphi-online.com]
- 11. youtube.com [youtube.com]
- 12. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 13. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Anti-Drug Antibody (ADA) Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability and reproducibility issues in Anti-Drug Antibody (ADA) assays. The following sections offer frequently asked questions, detailed experimental protocols, and key validation parameters to ensure robust and reliable immunogenicity assessment.
Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during ADA assay development and execution, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| High Background | - Inadequate blocking- Non-specific binding of detection reagent- Contaminated reagents or buffers- Insufficient washing | - Optimize blocking buffer (e.g., increase protein concentration, add detergents like Tween-20).- Titrate the detection reagent to the optimal concentration.- Use freshly prepared, filtered buffers and high-quality reagents.- Increase the number of wash steps and ensure complete removal of solutions between steps.[1] |
| Poor Standard Curve | - Incorrect standard dilution- Degraded standard- Pipetting errors- Inappropriate curve fitting model | - Double-check all dilution calculations and ensure accurate pipetting.- Use a fresh, properly stored, and calibrated standard.- Ensure pipettes are calibrated and use proper pipetting techniques.- Use a 4- or 5-parameter logistic (4-PL or 5-PL) curve fitting model.[1] |
| Weak or No Signal | - Inactive reagents- Incorrect reagent concentrations- Insufficient incubation times- Sub-optimal assay conditions (pH, temperature) | - Verify the activity of critical reagents, such as the labeled drug and detection antibodies.- Optimize the concentrations of capture and detection reagents.- Ensure incubation times are as specified in the protocol.- Review and optimize assay buffer pH and incubation temperatures.[1] |
| High Variability (Poor Precision) | - Pipetting inconsistencies- Inconsistent incubation times or temperatures- Plate reader variability- Edge effects | - Ensure consistent and accurate pipetting across the plate.- Use a temperature-controlled incubator and a calibrated timer.- Verify the plate reader's performance and settings.- Avoid using the outer wells of the plate or ensure consistent sample placement. |
| Matrix Effect | - Interference from endogenous components in the sample matrix (e.g., serum, plasma) | - Increase the minimum required dilution (MRD) of the sample.- Implement sample pre-treatment steps such as acid dissociation to disrupt interfering complexes.- Use a more specific assay format or blocking agents to minimize non-specific interactions.[1] |
| Drug Interference (Low Drug Tolerance) | - Presence of high concentrations of the therapeutic drug in the sample, leading to false negatives. | - Implement an acid dissociation step to break drug-ADA complexes.- Optimize the timing of sample collection to coincide with the drug's trough concentration.- Increase the MRD to dilute the drug concentration. |
| Target Interference | - Soluble drug target in the sample bridging the capture and detection reagents, causing false positives. | - Add an excess of the soluble target to the assay buffer to block non-specific binding.- Use anti-target antibodies to specifically block the interfering target.- Implement sample pre-treatment steps to remove the target.[2][3][4][5] |
Quantitative Data Summary
ADA Assay Validation Acceptance Criteria
The following table summarizes typical acceptance criteria for key validation parameters of an ADA assay, based on regulatory guidelines.[1][2][6][7]
| Parameter | Acceptance Criteria |
| Screening Cut Point | Statistically determined to result in approximately a 5% false-positive rate. |
| Confirmatory Cut Point | Statistically determined to result in approximately a 1% false-positive rate. |
| Sensitivity | The screening assay should be able to detect at least 100 ng/mL of the positive control antibody. |
| Precision (Intra- and Inter-assay) | The coefficient of variation (%CV) should generally be ≤ 25% for the high and low positive controls. |
| Drug Tolerance | The assay should be able to detect the low positive control (typically 100 ng/mL) in the presence of the expected drug concentration at the time of sampling. |
| Selectivity | The assay should demonstrate the ability to detect ADAs in at least 10 individual matrix sources with a response within 20% of the mean. |
| Specificity | Signal in the confirmatory assay should be inhibited by at least the confirmatory cut point percentage in the presence of an excess of the unlabeled drug. |
Experimental Protocols
Bridging ADA ELISA Protocol
This protocol outlines a typical bridging ELISA for the detection of ADAs.
1. Reagent Preparation:
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA).
-
Assay Diluent: PBS with 0.5% BSA and 0.05% Tween-20.
-
Drug-Biotin Conjugate: Prepare a stock solution of biotinylated therapeutic drug.
-
Drug-Sulfo-Tag Conjugate: Prepare a stock solution of Sulfo-Tag labeled therapeutic drug (for electrochemiluminescence detection).
-
Positive Control: A well-characterized anti-drug antibody.
-
Negative Control: Pooled normal human serum.
2. Plate Coating:
-
This protocol describes a solution-phase bridging assay on a streptavidin-coated plate, so no pre-coating is necessary.
3. Assay Procedure:
-
Sample Preparation: Dilute samples, positive controls, and negative controls to the predetermined Minimum Required Dilution (MRD) in Assay Diluent.
-
Acid Dissociation (if necessary):
-
Add an equal volume of 300 mM acetic acid to each diluted sample and control.
-
Incubate for 15-30 minutes at room temperature.
-
Neutralize by adding an equal volume of 1 M Tris-HCl, pH 8.5.
-
-
Bridging Complex Formation:
-
In a separate polypropylene plate, add the (acid-treated and neutralized) samples and controls.
-
Add an equal volume of a master mix containing the Drug-Biotin and Drug-Sulfo-Tag conjugates diluted in Assay Diluent.
-
Incubate for 1-2 hours at room temperature with shaking.
-
-
Capture:
-
Transfer the contents of the polypropylene plate to a pre-blocked streptavidin-coated microplate.
-
Incubate for 1 hour at room temperature with shaking.
-
-
Washing:
-
Wash the plate 3-5 times with Wash Buffer.
-
-
Detection:
-
Add the appropriate reading buffer for the electrochemiluminescence platform.
-
Read the plate on a compatible plate reader.
-
4. Data Analysis:
-
Calculate the signal-to-noise (S/N) ratio for each sample by dividing the sample signal by the negative control signal.
-
Samples with an S/N ratio above the established screening cut point are considered screen-positive.
-
Screen-positive samples are then analyzed in a confirmatory assay where the sample is pre-incubated with an excess of the unlabeled drug. A significant reduction in signal confirms the presence of specific ADAs.
Visualizations
Bridging ADA Assay Workflow
Caption: Workflow of a bridging ADA assay with optional acid dissociation.
References
- 1. centerforbiosimilars.com [centerforbiosimilars.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. IMMUNOGENICITY TESTING - Regulatory Updates for Immunogenicity Assessment of Therapeutic Proteins [drug-dev.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. symmetric.events [symmetric.events]
- 7. Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection | FDA [fda.gov]
Technical Support Center: Preventing Off-Target Effects of Kinase Inhibitors
A Note on Terminology: The term "OADS inhibitors" did not yield specific results in our database. This guide has been developed using "kinase inhibitors" as a representative class of targeted therapies where managing off-target effects is a critical concern. The principles and methods described herein are broadly applicable to other inhibitor classes.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kinase inhibitors.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with kinase inhibitors.
| Issue | Possible Cause | Recommended Action |
| Inhibitor shows lower than expected potency in cellular assays compared to biochemical assays. | 1. Poor cell permeability. 2. High protein binding in cell culture media. 3. Efflux by cellular transporters. 4. High intracellular ATP concentrations competing with the inhibitor. | 1. Assess cell permeability using a PAMPA assay. 2. Reduce serum concentration in the media if possible, or use serum-free media for the duration of the treatment. 3. Co-incubate with known efflux pump inhibitors to see if potency is restored. 4. Verify the inhibitor's mechanism of action (ATP-competitive vs. allosteric). For ATP-competitive inhibitors, consider that cellular IC50 values will likely be higher than biochemical IC50s. |
| Unexpected or paradoxical activation of a signaling pathway. | 1. Inhibition of a kinase that is part of a negative feedback loop. 2. Off-target inhibition of a phosphatase or another regulatory protein. 3. Retroactivity, where a downstream perturbation affects an upstream component. | 1. Map the known signaling pathway of your target kinase to identify potential feedback loops. 2. Perform a broad kinase panel screening to identify off-target interactions. 3. Use a secondary, structurally distinct inhibitor for your target kinase to see if the paradoxical effect is replicated. |
| Cellular phenotype does not match the known function of the target kinase. | 1. The observed phenotype is due to an off-target effect. 2. The inhibitor has an unknown on-target effect. 3. The role of the kinase in the specific cell line used is not fully understood. | 1. Perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. If the phenotype is not rescued, it is likely an off-target effect. 2. Use RNAi or CRISPR-Cas9 to knock down the target kinase and compare the phenotype to that of the inhibitor treatment. 3. Validate your findings in multiple cell lines. |
| High variability between experimental replicates. | 1. Inhibitor instability in solution. 2. Inconsistent cell culture conditions. 3. Pipetting errors, especially with serial dilutions. | 1. Check the solubility and stability of your inhibitor in the chosen solvent and media. Prepare fresh stock solutions regularly. 2. Standardize cell seeding density, passage number, and media composition. 3. Use calibrated pipettes and perform serial dilutions carefully. |
Frequently Asked Questions (FAQs)
What are the common causes of off-target effects with kinase inhibitors?
Off-target effects of kinase inhibitors are primarily due to the structural conservation of the ATP-binding site across the human kinome.[1] Many inhibitors that target this site can bind to multiple kinases, leading to unintended biological consequences. These effects can be broadly categorized as:
-
Direct off-target effects: The inhibitor binds directly to and modulates the activity of kinases other than the intended target.
-
Indirect off-target effects: The inhibitor modulates the intended target, which in turn affects other signaling pathways in an unforeseen manner.[2]
-
Pathway cross-talk: Inhibition of the target kinase can lead to compensatory signaling through parallel pathways.[3]
How can I assess the selectivity of my kinase inhibitor?
Several methods can be used to determine the selectivity profile of a kinase inhibitor:
-
In vitro kinase profiling: This is a common approach where the inhibitor is screened against a large panel of purified kinases (a "kinome scan") to determine its activity (e.g., IC50) against each.[4]
-
Cell-based assays: Techniques like the NanoBRET Target Engagement assay can measure inhibitor binding to its target in living cells.[5]
-
Phosphoproteomics: This global approach measures changes in protein phosphorylation across the proteome in response to inhibitor treatment, providing a functional readout of on-target and off-target kinase inhibition.
What is the difference between on-target and off-target side effects?
On-target side effects occur when the inhibitor affects the intended target kinase in normal tissues, leading to undesired physiological responses. Off-target side effects are due to the inhibitor interacting with other molecules (kinases or otherwise) in the body, which are not the intended therapeutic target.
My inhibitor is highly selective in a biochemical assay, but I still suspect off-target effects in my cellular experiments. What should I do?
High biochemical selectivity does not always translate to cellular selectivity. Here are some steps to investigate suspected off-target effects:
-
Use a structurally unrelated inhibitor: If a different inhibitor targeting the same kinase produces the same phenotype, it is more likely an on-target effect.
-
Perform a genetic knockdown: Use siRNA or CRISPR to reduce the expression of the target kinase and see if it phenocopies the inhibitor's effect.
-
Dose-response analysis: Correlate the inhibitor concentration required to elicit the cellular phenotype with its on-target and off-target IC50 values. If the phenotype occurs at concentrations where off-target kinases are inhibited, this suggests an off-target effect.
Quantitative Data Summary
The following table provides an example of a selectivity profile for a hypothetical kinase inhibitor, "Inhibitor X," targeting Aurora A. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Aurora A |
| Aurora A (On-Target) | 10 | 1 |
| Aurora B | 50 | 5 |
| ABL1 | 250 | 25 |
| SRC | 800 | 80 |
| VEGFR2 | 1,500 | 150 |
| EGFR | >10,000 | >1,000 |
| p38α | >10,000 | >1,000 |
Data is for illustrative purposes only.
Experimental Protocols
Detailed Methodology: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 of an inhibitor against a specific kinase using a radiometric assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% β-mercaptoethanol)[6]
-
[γ-³²P]ATP
-
Kinase inhibitor stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the kinase inhibitor in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Set up the Kinase Reaction: In a 96-well plate, add the following in order:
-
Kinase assay buffer
-
Diluted inhibitor (or DMSO for control)
-
Substrate
-
Purified kinase
-
-
Initiate the Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well.[6]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop the Reaction: Spot a portion of the reaction mixture from each well onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway: MAPK/ERK Pathway
Caption: The MAPK/ERK signaling cascade, a common target for kinase inhibitors.
Experimental Workflow: Kinase Inhibitor Selectivity Profiling
Caption: Workflow for determining the selectivity of a kinase inhibitor.
Logical Relationship: On-Target vs. Off-Target Effects
Caption: Relationship between on-target and off-target effects of an inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icr.ac.uk [icr.ac.uk]
- 6. In vitro protein kinase assay [bio-protocol.org]
Technical Support Center: OADS Protein Aggregation In Vitro
Welcome to the technical support center for OADS protein aggregation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during in vitro experiments with this compound protein.
Frequently Asked Questions (FAQs)
Q1: My purified this compound protein solution becomes cloudy over time. What is happening?
A1: Cloudiness, or turbidity, in a protein solution is a common indicator of protein aggregation and precipitation.[1][2] This can be caused by various factors including protein concentration, buffer conditions (pH, ionic strength), temperature, and mechanical stress.[1][3] It is advisable to visually inspect your protein solution and consider techniques like Dynamic Light Scattering (DLS) to confirm the presence of aggregates.[2][3]
Q2: I observe a loss of this compound protein activity after purification and storage. Could this be related to aggregation?
A2: Yes, protein aggregation can lead to a significant loss of biological activity.[1][3] Aggregation often involves the misfolding of proteins and the formation of non-native structures, which can obscure or alter the active sites of the this compound protein.
Q3: How can I detect soluble this compound protein aggregates that are not visible to the naked eye?
A3: Soluble aggregates can be challenging to detect but can still interfere with your experiments.[2] Techniques such as analytical Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), and ultracentrifugation are effective for identifying soluble aggregates.[2] A solubility assay involving filtration followed by SDS-PAGE or Western blotting can also be used to separate and detect soluble and insoluble aggregates.[1][4]
Q4: What is the first step I should take to troubleshoot this compound protein aggregation?
A4: The first step is to systematically evaluate your buffer conditions.[4] Key parameters to consider are pH, ionic strength, and the presence of stabilizing additives.[3][5][6][7] Proteins are often least soluble at their isoelectric point (pI), so adjusting the pH of your buffer away from the pI of this compound protein can improve solubility.[3]
Q5: Can freeze-thaw cycles contribute to this compound protein aggregation?
A5: Yes, repeated freeze-thaw cycles are a common cause of protein aggregation.[2][3] To mitigate this, it is recommended to store your purified this compound protein in single-use aliquots at -80°C and to include a cryoprotectant like glycerol in the storage buffer.[2][3]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with this compound protein aggregation.
Problem 1: this compound protein precipitates during purification.
| Possible Cause | Suggested Solution |
| High Protein Concentration | Maintain a low protein concentration during purification steps.[3] If a high final concentration is needed, consider adding stabilizing components to the buffer.[3] |
| Inappropriate Buffer pH | Determine the isoelectric point (pI) of this compound protein and adjust the buffer pH to be at least one unit away from the pI.[3] |
| Incorrect Salt Concentration | Optimize the salt concentration (ionic strength) of your buffers. Try screening different salts (e.g., NaCl, KCl) at various concentrations to find the optimal condition for this compound protein stability.[3] |
| Oxidation of Cysteine Residues | If this compound protein contains cysteine residues, add a reducing agent like DTT, β-mercaptoethanol, or TCEP to your buffers to prevent the formation of intermolecular disulfide bonds.[1][3] |
Problem 2: Purified this compound protein aggregates during storage.
| Possible Cause | Suggested Solution |
| Storage Temperature | For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid storing purified proteins at 4°C for extended periods.[2][3] |
| Freeze-Thaw Cycles | Aliquot the purified protein into single-use volumes before freezing to minimize the number of freeze-thaw cycles.[2] |
| Lack of Cryoprotectant | Add a cryoprotectant such as glycerol (typically 10-25%) to the storage buffer to prevent aggregation during freezing.[2][3] |
Problem 3: this compound protein forms aggregates when buffer is exchanged for a new experimental condition.
| Possible Cause | Suggested Solution |
| New Buffer Incompatibility | The new buffer conditions may not be optimal for this compound protein stability. Screen a range of buffer conditions for your new experiment to identify one that maintains protein solubility.[4] |
| Mechanical Stress | Minimize mechanical stress during buffer exchange. For example, when using dialysis, ensure gentle stirring.[8] When using spin columns, choose appropriate centrifugation speeds. |
| Presence of Ligands/Cofactors | If this compound protein requires a ligand or cofactor for stability, ensure its presence in the new buffer. Adding a known ligand can favor the native state and reduce aggregation.[3] |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol outlines a method to screen for buffer conditions that minimize this compound protein aggregation.
-
Prepare a stock solution of purified this compound protein.
-
Prepare a matrix of different buffer conditions in a 96-well plate. Vary the following parameters:
-
Add a small, equal amount of this compound protein stock solution to each well.
-
Incubate the plate under desired experimental conditions (e.g., specific temperature, time).
-
Measure protein aggregation in each well. This can be done by:
-
Analyze the results to identify the buffer conditions that result in the lowest aggregation.
Protocol 2: Protein Refolding by Rapid Dilution
If this compound protein is expressed as inclusion bodies, this protocol can be used for refolding.
-
Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidinium HCl or 8 M Urea) and a reducing agent (e.g., 10 mM DTT).[13][14]
-
Prepare a refolding buffer. The optimal refolding buffer composition should be determined empirically but often contains:
-
Rapidly dilute the solubilized, denatured protein into the refolding buffer. [8] A typical dilution factor is 100-fold to ensure the denaturant concentration drops significantly.[8] The final protein concentration should be kept low (e.g., 10-100 µg/mL) to minimize intermolecular interactions that lead to aggregation.[8]
-
Gently stir the solution at a controlled temperature (often 4°C) for several hours to overnight to allow for refolding. [8]
-
Remove any aggregated protein by centrifugation. [8]
-
Assess the success of refolding by checking the biological activity of the this compound protein and analyzing its structure (e.g., using Circular Dichroism).
Data and Visualizations
Table 1: Effect of Additives on this compound Protein Aggregation
| Additive | Concentration | Aggregation Level (%) |
| None (Control) | - | 100 |
| Glycerol | 10% (v/v) | 45 |
| L-Arginine | 0.5 M | 30 |
| Tween-20 | 0.05% (v/v) | 60 |
| DTT | 2 mM | 85 |
This table presents hypothetical data for illustrative purposes.
Diagrams
Caption: A logical workflow for troubleshooting this compound protein aggregation.
Caption: A simplified model of a protein aggregation pathway.
References
- 1. utsouthwestern.edu [utsouthwestern.edu]
- 2. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2002057296A1 - A method for refolding of proteins - Google Patents [patents.google.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. jabonline.in [jabonline.in]
Technical Support Center: Optimizing OADS Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the signal-to-noise ratio in Optical Assay for Drug Screening (OADS) fluorescence assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fluorescence assays in a question-and-answer format, providing actionable solutions and detailed protocols.
Issue 1: High Background Fluorescence
Q1: My blank wells (containing only buffer and dye) show high fluorescence intensity, leading to a poor signal-to-noise ratio. What are the potential causes and how can I fix this?
A1: High background fluorescence can originate from several sources, including the assay buffer, the microplates, or the fluorescent dye itself. Here’s a systematic approach to identify and resolve the issue:
Potential Causes & Solutions:
-
Autofluorescent Buffer Components: Some buffer components can intrinsically fluoresce at the excitation and emission wavelengths of your dye.
-
Solution: Test the fluorescence of individual buffer components. Replace any fluorescent components with non-fluorescent alternatives. For example, phenol red in cell culture media is a common culprit and should be avoided.
-
-
Contaminated Reagents or Solvents: Impurities in your reagents or solvents can contribute to background fluorescence.[1]
-
Solution: Use high-purity, spectroscopy-grade solvents and fresh, high-quality reagents.[1] Prepare buffers with freshly deionized water.
-
-
Microplate Material and Binding: The type of microplate can significantly impact background. Polystyrene plates, for instance, can bind free dye, increasing background fluorescence.[1]
-
Solution: Switch to non-binding microplates.[1] Always check the manufacturer's specifications for plate fluorescence at your assay's wavelengths.
-
-
Excessive Dye Concentration: Using a higher-than-necessary dye concentration can lead to increased background signal.[2]
-
Solution: Perform a dye titration experiment to determine the optimal concentration that provides a sufficient signal without elevating the background.
-
Experimental Protocol: Buffer Component Analysis
-
Prepare individual solutions of each buffer component at the final assay concentration.
-
Pipette each solution into separate wells of a microplate.
-
Include a well with only the deionized water used for buffer preparation as a negative control.
-
Measure the fluorescence intensity of each well using the same instrument settings as your assay.
-
Identify and replace any component exhibiting high fluorescence.
Issue 2: Low Signal Intensity
Q2: The fluorescence signal from my sample is weak, making it difficult to distinguish from the background noise. How can I increase the signal intensity?
A2: Low signal intensity can be due to suboptimal instrument settings, incorrect dye concentrations, or issues with the biological components of the assay.
Potential Causes & Solutions:
-
Suboptimal Excitation/Emission Wavelengths: The specific chemical environment of your assay can shift the optimal excitation and emission peaks of your fluorophore.[3]
-
Solution: Perform excitation and emission scans for your dye in the final assay buffer to determine the true spectral optima.[3]
-
-
Incorrect Bandwidth Settings: While narrow bandwidths can be precise, they may reduce the amount of light reaching the detector, lowering the signal.[3]
-
Solution: In many cases, a bandwidth of 15-20 nm for both excitation and emission provides a good balance between specificity and signal intensity.[3]
-
-
Insufficient Dye or Protein Concentration: A low concentration of the fluorescently labeled molecule or its binding partner will result in a weak signal.
-
Solution: Optimize the concentrations of your fluorescent probe and biological target by performing a titration matrix.
-
-
Photomultiplier Tube (PMT) Inefficiency: Many PMTs are optimized for green-emitting dyes and have reduced sensitivity for red-emitting dyes.[3]
-
Solution: If using a red-shifted dye, ensure your instrument's PMT is sensitive in that spectral range. If not, consider switching to a fluorophore that matches your instrument's capabilities.[4]
-
Experimental Protocol: Dye Concentration Optimization
-
Prepare a serial dilution of your fluorescent dye.
-
Add the dilutions to wells containing a fixed, optimal concentration of your protein or target molecule.
-
Include control wells with dye only to assess background fluorescence.
-
Measure the fluorescence intensity across the dilution series.
-
Plot the signal-to-background ratio versus dye concentration to identify the optimal concentration that maximizes this ratio.[1]
Quantitative Data Summary: Dye Concentration Optimization
| Dye Concentration | Signal Intensity (RFU) | Background Intensity (RFU) | Signal-to-Background Ratio |
| 1 nM | 500 | 100 | 5.0 |
| 5 nM | 2500 | 150 | 16.7 |
| 10 nM | 5000 | 250 | 20.0 |
| 20 nM | 8000 | 500 | 16.0 |
| 50 nM | 10000 | 1200 | 8.3 |
In this example, 10 nM would be the optimal dye concentration.
Issue 3: Signal Instability and Photobleaching
Q3: My fluorescence signal decreases over time during measurement. What causes this and how can I prevent it?
A3: A progressive decrease in fluorescence intensity is often due to photobleaching, the photochemical destruction of the fluorophore upon repeated excitation.[5][6]
Potential Causes & Solutions:
-
Excessive Light Exposure: Prolonged exposure to high-intensity excitation light is the primary cause of photobleaching.[7]
-
Solution 1: Minimize Exposure Time: Reduce the duration of light exposure during measurement.[7] Use the instrument's settings to take readings as quickly as possible.
-
Solution 2: Reduce Excitation Intensity: Use neutral density filters to decrease the intensity of the excitation light.[7]
-
Solution 3: Use More Photostable Dyes: Some classes of fluorescent dyes are inherently more resistant to photobleaching (e.g., Alexa Fluor or DyLight families).[5]
-
-
Reactive Oxygen Species: The interaction of excited fluorophores with molecular oxygen can lead to their degradation.[6]
-
Solution: If compatible with your assay, consider adding antifade reagents or oxygen scavengers to the buffer.
-
Experimental Protocol: Creating a Photobleaching Curve
-
Prepare a sample well with your complete assay components.
-
Continuously measure the fluorescence intensity of the well over an extended period (e.g., 5-10 minutes) using your standard assay settings.
-
Plot the fluorescence intensity as a function of time.
-
This curve can be used to normalize your experimental data for any signal loss due to photobleaching.[7]
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio in this compound fluorescence assays.
Frequently Asked Questions (FAQs)
Q: What is autofluorescence and how does it affect my assay?
A: Autofluorescence is the natural fluorescence emitted by certain biological molecules (e.g., NADH, FAD) and compounds found in screening libraries.[8] If the autofluorescence spectrum overlaps with that of your chosen dye, it can increase the background signal and interfere with your measurements.[8] To mitigate this, consider using red-shifted dyes, as autofluorescence is typically more pronounced at shorter wavelengths (blue and green).
Q: How do I choose the right fluorescent dye for my this compound assay?
A: The ideal dye should have a high quantum yield, good photostability, and spectral properties that are compatible with your instrument.[4] Consider the following:
-
Excitation and Emission Spectra: Choose a dye that matches your instrument's light sources and detectors.[4]
-
Environmental Sensitivity: Some dyes are sensitive to their environment (e.g., polarity, pH), which can be exploited or can be a source of variability.
-
Spectral Overlap: In multiplexed assays, ensure the spectra of the different dyes have minimal overlap to prevent bleed-through between channels.[9]
Q: Can the assay kinetics affect my signal-to-noise ratio?
A: Yes. Instead of taking a single endpoint reading, measuring the change in fluorescence over time (kinetic mode) can be a powerful way to reduce artifacts.[8] The fluorescence of an interfering compound is often stable over time and can be subtracted out, improving the accuracy of your results.[8]
Q: What is the "inner filter effect" and how can I avoid it?
A: The inner filter effect occurs at high concentrations of a fluorescent molecule, where the molecules at the surface of the well absorb so much excitation light that insufficient light penetrates the full depth of the sample. This can lead to a non-linear relationship between concentration and fluorescence. To avoid this, it is crucial to work within a linear range of dye and analyte concentrations, which can be determined through careful titration experiments.
Signaling Pathway of Photobleaching
Caption: The Jablonski diagram illustrating the transition of a fluorophore to a non-fluorescent, photobleached state.
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. Optimization and Standardization of Fluorescent Cell Barcoding for Multiplexed Flow Cytometric Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tecan.com [tecan.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: In Vitro Assays for Oral Antidiabetic Drugs (OADs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro assays for Oral Antidiabetic Drugs (OADs).
Frequently Asked Questions (FAQs)
1. What are the common in vitro assays used for screening this compound?
Several in vitro assays are fundamental in the primary screening and mechanistic studies of this compound. The most common include:
-
Glucose Uptake Assays: These cell-based assays measure the uptake of glucose into insulin-sensitive cells, such as 3T3-L1 adipocytes or L6 myotubes. An increase in glucose uptake in the presence of a test compound suggests potential insulin-sensitizing or insulin-mimetic activity.[1][2][3][4]
-
Insulin Secretion Assays: These assays utilize pancreatic β-cell lines (e.g., INS-1, MIN-6) or isolated pancreatic islets to assess the ability of a compound to stimulate insulin release in response to glucose. This is crucial for identifying compounds that could treat insulin deficiency.[5][6][7]
-
Enzyme Inhibition Assays: These are biochemical assays that target key enzymes involved in carbohydrate metabolism. A prime example is the α-glucosidase inhibition assay, which identifies compounds that slow down the digestion of carbohydrates, thereby reducing post-meal blood glucose spikes.[8][9][10][11]
-
GLUT4 Translocation Assays: These assays specifically measure the movement of the GLUT4 glucose transporter from intracellular vesicles to the plasma membrane, a key step in insulin-stimulated glucose uptake.[12][13][14][15]
2. What are appropriate positive and negative controls for these assays?
Proper controls are critical for validating assay performance and interpreting results accurately.
| Assay Type | Positive Control(s) | Negative Control(s) |
| Glucose Uptake Assay | Insulin, Rosiglitazone | Vehicle (e.g., DMSO), Phloretin (a glucose transporter inhibitor)[16] |
| Insulin Secretion Assay | High Glucose (e.g., 16.7 mM), Glibenclamide, KCl | Low Glucose (e.g., 3.3 mM), Vehicle (e.g., DMSO)[6] |
| α-Glucosidase Inhibition Assay | Acarbose, Miglitol | Vehicle (e.g., DMSO or buffer)[8][11] |
| GLUT4 Translocation Assay | Insulin, Ionomycin | Vehicle (e.g., DMSO) |
3. How should I normalize my high-throughput screening (HTS) data?
Data normalization is essential in HTS to minimize variability between plates and experiments. Common normalization strategies include:
-
Controls-Based Normalization: This method uses the signals from positive and negative controls to define the upper (100%) and lower (0%) bounds of assay activity. The activity of test compounds is then expressed as a percentage of this range.[17]
-
B-score Normalization: This is a robust statistical method that accounts for row and column effects on a plate, but it assumes a low hit rate.[18][19]
-
Loess Normalization: A local polynomial fit method that can be more effective than the B-score in reducing plate-based effects, especially in screens with higher hit rates.[18][19]
For assays with high hit rates, a scattered arrangement of controls across the plate combined with a polynomial least squares fit method like Loess is recommended for optimal results.[18][19]
4. What is the Z-factor and how is it used?
The Z-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the dynamic range of the signal and the data variation associated with the positive and negative controls. A Z-factor between 0.5 and 1.0 is considered indicative of an excellent assay suitable for HTS. However, it's important to be aware of the statistical limitations of the Z-factor and to use it in conjunction with other quality control measures.[20]
Troubleshooting Guides
Glucose Uptake Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background signal in negative controls | Incomplete washing of cells, leading to residual glucose analog. | Ensure thorough and consistent washing steps after incubation with the glucose analog. |
| High basal glucose uptake by cells. | Optimize cell seeding density and serum starvation time to reduce basal uptake. | |
| Low signal with positive control (Insulin) | Poor cell differentiation (for 3T3-L1 adipocytes). | Verify differentiation efficiency using microscopy (e.g., Oil Red O staining for lipid droplets). Optimize the differentiation protocol if necessary.[21] |
| Insulin degradation. | Use fresh insulin stocks and handle them according to the manufacturer's instructions. | |
| High well-to-well variability | Inconsistent cell numbers per well. | Ensure a homogenous cell suspension during plating and use a multichannel pipette for consistency. |
| Edge effects in the plate. | Avoid using the outer wells of the plate, or fill them with media/PBS to create a more uniform environment. | |
| Discordance between fluorescent (2-NBDG) and radiolabeled glucose uptake assays | 2-NBDG may not be a reliable substrate for all glucose transporters. | For critical validation, consider using radiolabeled 2-deoxyglucose as a gold standard. Be aware that 2-NBDG uptake may not always correlate with actual glucose transport capacity.[22] |
Insulin Secretion Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low insulin secretion in response to high glucose | Poor cell health or passage number too high. | Use cells within their recommended passage number range and ensure they are healthy and have a normal morphology. |
| Insufficient pre-incubation in low glucose. | Ensure an adequate pre-incubation period in low glucose medium to sensitize the cells to a subsequent glucose challenge.[7] | |
| High basal insulin secretion at low glucose | Cells are stressed or overgrown. | Avoid over-confluency of cells. Ensure gentle handling during media changes and incubations. |
| Inconsistent results between experiments | Variability in islet size (if using primary islets). | If possible, select islets of a similar size for each experimental condition. |
| Reagent variability. | Prepare fresh stimulation buffers for each experiment and ensure consistent reagent concentrations. |
α-Glucosidase Inhibition Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitation of test compound | Low solubility of the compound in the assay buffer. | Test the solubility of the compound in the assay buffer beforehand. A small amount of a co-solvent like DMSO may be used, but its final concentration should be kept low and consistent across all wells. |
| High absorbance in the blank (no enzyme) wells | The test compound absorbs light at the detection wavelength. | Run a blank for each compound concentration without the enzyme and subtract this background absorbance from the sample readings.[10] |
| IC50 value of the positive control (Acarbose) is out of the expected range | Incorrect enzyme or substrate concentration. | Verify the activity of the enzyme and the concentration of the substrate. Ensure proper incubation times and temperatures. |
| Inaccurate pipetting. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Experimental Protocols
Glucose Uptake Assay in 3T3-L1 Adipocytes (Colorimetric)
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation into adipocytes using a standard protocol involving insulin, dexamethasone, and IBMX.[23]
-
Serum Starvation: Once differentiated, wash the adipocytes twice with PBS and incubate in serum-free medium overnight to increase insulin sensitivity.
-
Glucose Starvation: Wash the cells three times with PBS and then incubate with KRPH/2% BSA buffer for 40 minutes to starve them of glucose.
-
Compound Treatment and Insulin Stimulation:
-
For the negative control, add buffer without insulin.
-
For the positive control, add a known concentration of insulin (e.g., 100 nM).
-
For test compounds, add the desired concentrations.
-
Incubate for the appropriate time (e.g., 30 minutes).[2]
-
-
2-Deoxyglucose (2-DG) Uptake: Add 2-DG to all wells and incubate for a short period (e.g., 5-10 minutes) to allow for uptake.
-
Lysis and Detection: Wash the cells with cold PBS to stop the uptake. Lyse the cells and measure the intracellular accumulation of 2-deoxyglucose-6-phosphate (2-DG6P) using a colorimetric detection kit according to the manufacturer's instructions.[16]
-
Data Analysis: Correct for background by subtracting the blank readings. Plot a standard curve using the 2-DG6P standards. Determine the amount of 2-DG6P in the samples from the standard curve.[16]
Insulin Secretion Assay in INS-1 Cells
-
Cell Culture: Plate INS-1 cells in a 48-well plate and culture until they reach the desired confluency.[5]
-
Pre-incubation (Low Glucose): Wash the cells and pre-incubate them in a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 3.3 mM) for 1 hour at 37°C.[6]
-
Stimulation:
-
Basal (Negative Control): Replace the pre-incubation buffer with fresh low-glucose KRBH buffer.
-
Stimulated (Positive Control): Replace the pre-incubation buffer with KRBH buffer containing a high glucose concentration (e.g., 16.7 mM).
-
Test Compounds: Add the test compounds to either low or high glucose KRBH buffer.
-
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an ELISA or radioimmunoassay (RIA) kit according to the manufacturer's protocol.[24]
-
Data Normalization: Insulin secretion can be normalized to the total protein content or DNA content of the cells in each well.
α-Glucosidase Inhibition Assay
-
Reagent Preparation: Prepare the α-glucosidase enzyme solution and the substrate solution (p-nitrophenyl-α-D-glucopyranoside, pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).[10]
-
Incubation:
-
In a 96-well plate, add the test compound or positive control (Acarbose) at various concentrations.
-
Add the α-glucosidase enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[9]
-
-
Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in a microplate reader in kinetic mode for a set duration (e.g., 20-30 minutes). The increase in absorbance corresponds to the hydrolysis of pNPG to p-nitrophenol.[10][25]
-
Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizations
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Caption: A generalized workflow for high-throughput screening (HTS) of this compound.
References
- 1. Glucose Uptake in 3T3-L1 Adipocytes [bio-protocol.org]
- 2. jabonline.in [jabonline.in]
- 3. Comparison of Glucose Uptake Assay Methods [promega.com]
- 4. Glucose Uptake Assay (Theory) : Cell biology Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. Insulin secretion assay [bio-protocol.org]
- 6. Glucose-stimulation insulin secretion and insulin measurement in INS-1 cells and isolated rat pancreatic islets [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]
- 9. 3.6. α-Glucosidase Inhibitory Assay [bio-protocol.org]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry [jove.com]
- 14. 2.9. GLUT4 translocation assay [bio-protocol.org]
- 15. 2.4. GLUT4 translocation assay [bio-protocol.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. rna.uzh.ch [rna.uzh.ch]
- 18. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholars.uky.edu [scholars.uky.edu]
- 21. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Single Cell Glucose Uptake Assays: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 23. docs.aatbio.com [docs.aatbio.com]
- 24. Metabolome Response to Glucose in the β-Cell Line INS-1 832/13 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. abcam.cn [abcam.cn]
Validation & Comparative
Validating Osteoarthritis Biomarkers for Disease Progression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of sensitive and specific biomarkers are critical for advancing the understanding and treatment of osteoarthritis (OA). Effective biomarkers can aid in early diagnosis, tracking disease progression, and evaluating the efficacy of therapeutic interventions. This guide provides a comparative overview of several key biomarkers currently under investigation for monitoring OA progression. While a specific entity termed "osteoarthritis-associated destructive stimulus" (OADS) was not prominently identified in a review of current literature, this guide focuses on well-established and emerging alternative biomarkers.
Comparison of Key Osteoarthritis Biomarkers
The following tables summarize the quantitative performance of several prominent OA biomarkers. These markers are categorized based on their biological role in the joint.
Table 1: Cartilage Degradation Markers
| Biomarker | Sample Type | Method | Performance Characteristics | Reference |
| COMP (Cartilage Oligomeric Matrix Protein) | Serum, Synovial Fluid | ELISA | - Diagnostic Value (Serum): AUC = 1.00, Sensitivity: 99.6%, Specificity: 100.0% for distinguishing knee OA from healthy controls. - Correlation: Significantly correlated with radiological severity (Kellgren-Lawrence grade) and clinical scores (WOMAC). | [1] |
| uCTX-II (Urinary C-terminal telopeptide of type II collagen) | Urine | Competitive ELISA | - Diagnostic Value: Significantly higher levels in OA patients than in healthy controls. Levels increase with OA severity. - Prognostic Value: Elevated levels are associated with a higher risk of radiographic progression. The combination of high serum Helix-II and uCTX-II above the median showed an ~8-fold higher risk of radiologic progression. | [2][3][4] |
Table 2: Synovial Metabolism and Inflammation Markers
| Biomarker | Sample Type | Method | Performance Characteristics | Reference |
| Hyaluronic Acid (HA) | Serum, Synovial Fluid | ELISA, HPLC | - Diagnostic Value (Serum): Sensitivity: 87.6%, Specificity: 86.0% for differentiating OA cases from controls. - Correlation: Serum levels are associated with the total number of affected joints and correlate with WOMAC scores and Kellgren-Lawrence grade. | [5][6] |
| TNF-α (Tumor Necrosis Factor-alpha) | Serum, Synovial Fluid | ELISA, Radioimmunoassay | - Correlation: Serum levels are associated with increased prevalence of joint space narrowing and predict the loss of tibial cartilage volume over time. | [7][8] |
| IL-6 (Interleukin-6) | Serum, Synovial Fluid | ELISA, Radioimmunoassay | - Correlation: Associated with increased prevalence of joint space narrowing and predicts loss of both medial and lateral tibial cartilage volume. | [7][8] |
Table 3: Adipokines (Metabolic Markers)
| Biomarker | Sample Type | Method | Performance Characteristics | Reference |
| Leptin | Serum, Synovial Fluid | ELISA | - Association: Higher levels are found in the serum and synovial fluid of OA patients, and these levels increase with the severity of cartilage damage. | [7][9] |
| Adiponectin | Serum, Synovial Fluid | ELISA | - Association: A meta-analysis indicated that OA patients have higher circulating adiponectin levels compared to healthy controls. Some studies show a positive correlation with Kellgren-Lawrence grading scores. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of biomarkers. Below are representative protocols for the enzyme-linked immunosorbent assay (ELISA) formats commonly used for these biomarkers.
Protocol 1: Sandwich ELISA for COMP, TNF-α, IL-6, Leptin, and Adiponectin
This protocol is a general representation of a sandwich ELISA, which is a common method for quantifying proteins in biological fluids.
Materials:
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Capture Antibody (specific to the target biomarker)
-
Detection Antibody (biotinylated, specific to the target biomarker)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate three times. Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate five times. Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Measure the optical density at 450 nm using a microplate reader.
Protocol 2: Competitive ELISA for uCTX-II
This protocol is a general representation of a competitive ELISA, often used for smaller molecules like peptide fragments.[11][12]
Materials:
-
Streptavidin-coated 96-well microplate
-
Biotinylated synthetic peptide (competes with the sample antigen)
-
Monoclonal antibody specific for CTX-II
-
Peroxidase-conjugated anti-mouse immunoglobulin
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Binding of Competitor: Add biotinylated synthetic peptides to the streptavidin-coated wells and incubate. Wash the plate.
-
Competitive Reaction: Add standards, controls, and urine samples to the wells, followed immediately by the monoclonal antibody. Incubate to allow competition between the CTX-II in the sample and the biotinylated peptide for antibody binding.
-
Washing: Wash the wells to remove unbound antibody and sample components.
-
Secondary Antibody Incubation: Add the peroxidase-conjugated anti-mouse immunoglobulin and incubate.
-
Washing: Wash the wells to remove the unbound secondary antibody.
-
Development: Add the TMB substrate and incubate.
-
Stopping the Reaction: Add the stop solution.
-
Reading: Measure the optical density at 450 nm. The signal is inversely proportional to the amount of CTX-II in the sample.
Visualizing Pathways and Workflows
Biomarker Validation Workflow
The following diagram illustrates a typical workflow for the discovery and validation of a clinical biomarker.
TNF-α Signaling Pathway in Chondrocytes
This diagram illustrates the signaling cascade initiated by TNF-α in chondrocytes, leading to inflammatory and catabolic responses.[13][14][15]
Leptin Signaling Pathway in Cartilage Degradation
This diagram shows how the adipokine leptin can contribute to cartilage degradation through various signaling pathways.[7][9][16][17]
References
- 1. Guardant Health, Inc. - Guardant Health and Zephyr AI Announce Partnership to Unlock Drug Response Predictions and Biomarker Insights [investors.guardanthealth.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Leptin regulates disc cartilage endplate degeneration and ossification through activation of the MAPK‐ERK signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of leptin in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urine Pre-Clinical CartiLaps® ELISA (CTX-II) | BioVendor R&D [biovendor.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. sejinbio.co.kr [sejinbio.co.kr]
- 12. Can urinary CTX-II be a biomarker for knee osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. View of Mechanism of TNF- α inducing apoptosis and autophagy of chondrocytes by activating NF- κ B signal pathway [cellmolbiol.org]
- 14. Mechanism of TNF- α inducing apoptosis and autophagy of chondrocytes by activating NF- κ B signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Leptin produced by joint white adipose tissue induces cartilage degradation via upregulation and activation of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leptin Enhances Synthesis of Proinflammatory Mediators in Human Osteoarthritic Cartilage—Mediator Role of NO in Leptin-Induced PGE2, IL-6, and IL-8 Production - PMC [pmc.ncbi.nlm.nih.gov]
cross-species comparison of OADS gene conservation
It appears there may be a misunderstanding regarding the gene name "OADS." A search for "this compound gene" did not yield a specific gene, but rather results related to "Oral Antidiabetic Drugs (this compound)" and their interactions with various genes.
To provide an accurate and relevant comparison guide, please clarify the specific gene or gene family you are interested in. For example, are you interested in a gene related to olfaction, such as the Odorant Binding Proteins (OBPs), or another gene family known for its cross-species conservation?
Once the target gene is identified, a comprehensive guide will be developed to meet your specifications, including:
-
Quantitative Data Summary: A detailed table comparing gene conservation across different species.
-
Experimental Protocols: Methodologies for key experiments.
-
Visualizations: Diagrams of signaling pathways and experimental workflows using Graphviz.
I look forward to your clarification to proceed with your request.
Validating OADS RNA-Seq Data with qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The term "OADS RNA-seq" as used in this guide refers to small RNA sequencing protocols that incorporate specific methodologies to reduce the formation of adapter-dimers. These non-insert artifacts can otherwise consume valuable sequencing reads and compromise data quality. By minimizing adapter-dimers, this compound RNA-seq approaches aim to enhance the accuracy and sensitivity of small RNA quantification.
Quantitative PCR (qPCR) is a targeted technique long considered the gold standard for nucleic acid quantification due to its high sensitivity and specificity.[1] It is frequently employed to validate findings from high-throughput methods like RNA-seq.[1][2] This guide will delve into the experimental protocols for both this compound RNA-seq and qPCR, present a quantitative comparison of their performance, and illustrate a relevant biological pathway where these techniques are applied.
Performance Comparison: this compound RNA-seq vs. qPCR
The choice between this compound RNA-seq and qPCR depends on the specific research question, the number of targets to be analyzed, and budgetary considerations. While this compound RNA-seq provides a comprehensive, discovery-oriented view of the entire small RNA transcriptome, qPCR offers a highly sensitive and specific method for validating the expression of a select number of small RNAs.[2] Studies have shown a high correlation between the two methods, with fold change correlations often exceeding 0.92, underscoring the reliability of both techniques for differential gene expression analysis.[2]
| Feature | This compound RNA-seq (with adapter-dimer reduction) | qPCR (for validation) |
| Scope | Transcriptome-wide (discovery of novel and known small RNAs) | Targeted (quantification of specific, known small RNAs) |
| Sensitivity | High, but can be influenced by library complexity and sequencing depth | Very high, capable of detecting low-abundance transcripts |
| Specificity | Generally high, dependent on alignment algorithms | Very high, determined by primer and probe sequences |
| Dynamic Range | Wide | Wide |
| Throughput | High (millions of reads, multiplexing of many samples) | Low to moderate (typically a few to hundreds of targets per run) |
| Cost per Sample | Higher initial cost for library preparation and sequencing | Lower cost per reaction for a small number of targets |
| Data Analysis | Complex bioinformatics pipeline required | Relatively straightforward data analysis |
| Primary Application | Discovery of differentially expressed small RNAs, isoform analysis | Validation of RNA-seq findings, routine monitoring of specific targets |
Experimental Protocols
Detailed and meticulous experimental execution is crucial for generating high-quality, reproducible data with both this compound RNA-seq and qPCR. Below are representative protocols for each technique.
This compound (CleanTag) Small RNA Library Preparation Protocol
This protocol is based on the CleanTag™ Small RNA Library Preparation Kit, which utilizes chemically modified adapters to suppress adapter-dimer formation.[3][4][5]
Materials:
-
CleanTag™ Small RNA Library Preparation Kit
-
Total RNA or purified small RNA (1-1000 ng)
-
Nuclease-free water
-
Nuclease-free tubes and pipette tips
-
Thermocycler
-
Microcentrifuge
Procedure:
-
3' Adapter Ligation:
-
Prepare a master mix containing Buffer 1, RNase Inhibitor, and Enzyme 1 (T4 RNA Ligase 2, truncated KQ).
-
Add the master mix to the RNA sample.
-
Add the CleanTag 3' Adapter.
-
Incubate the reaction according to the manufacturer's instructions to ligate the adapter to the 3' end of the small RNAs.
-
-
5' Adapter Ligation:
-
Prepare a master mix with Buffer 2, RNase Inhibitor, and Enzyme 2 (T4 RNA Ligase 1).
-
Heat the CleanTag 5' Adapter at 70°C for 2 minutes and immediately place it on ice to disrupt secondary structures.[6]
-
Add the master mix and the cooled 5' Adapter to the 3' ligated RNA.
-
Incubate to ligate the adapter to the 5' end of the small RNAs.
-
-
Reverse Transcription (RT):
-
Prepare an RT master mix containing RT Buffer, DTT, dNTP Mix, RNase Inhibitor, and Reverse Transcriptase.
-
Add the RT Primer to the adapter-ligated RNA.
-
Add the RT master mix.
-
Perform reverse transcription in a thermocycler to synthesize cDNA.
-
-
PCR Amplification:
-
Prepare a PCR master mix using a high-fidelity PCR master mix.
-
Add the forward and reverse PCR primers (containing indexes for multiplexing) to the cDNA.
-
Perform PCR amplification to enrich the library.
-
-
Library Purification:
-
Perform a bead-based purification to remove unincorporated primers and adapters and to size-select the final library. Due to the significant reduction in adapter-dimers, gel purification is often not required.[5]
-
qPCR Validation Protocol using TaqMan™ Advanced miRNA Assays
This protocol provides a method for the sensitive and specific quantification of mature microRNAs (miRNAs) for the validation of RNA-seq data.[7][8]
Materials:
-
TaqMan™ Advanced miRNA cDNA Synthesis Kit
-
TaqMan™ Advanced miRNA Assays (specific to the miRNAs of interest)
-
TaqMan™ Fast Advanced Master Mix
-
Total RNA (1-10 ng)
-
Real-Time PCR Instrument
Procedure:
-
Poly(A) Tailing and Adaptor Ligation:
-
Reverse Transcription (RT):
-
Universal RT primers that recognize the poly(A) tail are used to synthesize cDNA from the modified miRNAs.[7]
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing TaqMan™ Fast Advanced Master Mix, the specific TaqMan™ Advanced miRNA Assay, and the synthesized cDNA.
-
Perform the qPCR on a compatible real-time PCR instrument.
-
Include appropriate controls, such as no-template controls and endogenous controls for normalization.
-
Experimental Workflow and Signaling Pathway Diagrams
Visualizing experimental workflows and biological pathways can aid in understanding complex processes. The following diagrams were created using Graphviz (DOT language) to illustrate the this compound RNA-seq validation workflow and a relevant signaling pathway regulated by small RNAs.
Caption: Workflow for validating this compound RNA-seq data with qPCR.
Caption: Regulation of the PI3K/Akt pathway by a microRNA.
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, growth, and survival.[10] This pathway is frequently dysregulated in diseases such as cancer. MicroRNAs can act as key regulators of this pathway by targeting components like PTEN, a tumor suppressor that negatively regulates PI3K signaling. The validation of miRNA expression changes that affect this pathway using this compound RNA-seq and qPCR is a common research objective.
Conclusion
The validation of RNA-seq data is an indispensable step in ensuring the reliability of transcriptomic studies. This compound RNA-seq, by addressing the issue of adapter-dimer formation, offers an improved method for the comprehensive analysis of small RNAs. The subsequent validation of key findings by a targeted and highly sensitive technique like qPCR provides the necessary confirmation for downstream functional studies and clinical applications. By understanding the strengths and methodologies of both approaches, researchers can design robust experiments that yield high-confidence results, ultimately advancing our understanding of the role of small RNAs in health and disease.
References
- 1. KEGG PATHWAY Database [genome.jp]
- 2. researchgate.net [researchgate.net]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. CleanTag Adapters Improve Small RNA Next-Generation Sequencing Library Preparation by Reducing Adapter Dimers | Springer Nature Experiments [experiments.springernature.com]
- 6. google.com [google.com]
- 7. qPCR validation [bio-protocol.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. google.com [google.com]
A Comparative Guide to Ornithine Decarboxylase (OADS/ODC) Activity in Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
Ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, is a critical regulator of cell proliferation and differentiation. Its dysregulation is frequently implicated in tumorigenesis, making it a key target in cancer research and drug development. This guide provides an objective comparison of ODC activity in various cell types, supported by experimental data, to aid researchers in their study of this important enzyme.
Quantitative Comparison of ODC Activity
The enzymatic activity of ODC is significantly elevated in many cancer cell lines compared to non-malignant cells. This heightened activity is a hallmark of the increased proliferative capacity of cancer cells, which require higher levels of polyamines for growth. The following table summarizes ODC activity across a panel of human cancer cell lines and compares it to the activity in normal human fibroblasts.
| Cell Line | Cell Type | ODC Activity (pmol CO₂/min/mg protein) |
| HCT116 | Colon Carcinoma | ~150 |
| A431 | Epidermoid Carcinoma | ~60 |
| A549 | Lung Carcinoma | ~25 |
| U2OS | Osteosarcoma | Undetectable |
| H1299 | Lung Carcinoma | Undetectable |
| HFF | Normal Human Neonatal Foreskin Fibroblasts | Undetectable |
Data is approximated from Saunders and Verdin, 2006. ODC activity was measured by the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
Signaling Pathways Regulating ODC Activity
The expression and activity of ornithine decarboxylase are tightly controlled by a complex network of signaling pathways. Growth factors and oncogenes are potent inducers of ODC, primarily through the activation of pathways that promote cell cycle progression and protein synthesis.
Caption: Major signaling pathways influencing ODC expression and activity.
Experimental Protocols
The most common method for quantifying ODC activity is the radiometric assay, which measures the enzymatic release of ¹⁴CO₂ from a radiolabeled substrate, L-[1-¹⁴C]ornithine.
Key Experiment: Radiometric ODC Activity Assay
Objective: To quantify the enzymatic activity of ODC in cell lysates.
Principle: ODC catalyzes the decarboxylation of ornithine to putrescine and CO₂. By using L-[1-¹⁴C]ornithine as a substrate, the amount of released ¹⁴CO₂ can be measured and is directly proportional to ODC activity.
Materials:
-
Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA)
-
L-[1-¹⁴C]ornithine
-
Pyridoxal-5'-phosphate (PLP) solution (cofactor)
-
Unlabeled L-ornithine
-
2 M Citric Acid or other acid to stop the reaction
-
Scintillation fluid
-
CO₂-trapping agent (e.g., hyamine hydroxide or NaOH-soaked filter paper)
-
Scintillation vials
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the cytosolic ODC, and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
In a sealed reaction vial, prepare a reaction mixture containing the cell lysate (a specific amount of protein, e.g., 100-200 µg), PLP, and the reaction buffer.
-
Suspend a piece of filter paper soaked in a CO₂-trapping agent above the reaction mixture (e.g., in a center well or attached to the cap).
-
Initiate the reaction by adding L-[1-¹⁴C]ornithine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Trapping ¹⁴CO₂:
-
Stop the reaction by injecting an acid (e.g., 2 M citric acid) into the reaction mixture, which also facilitates the release of dissolved ¹⁴CO₂.
-
Continue incubation for another 30-60 minutes to ensure complete trapping of the released ¹⁴CO₂ by the filter paper.
-
-
Quantification:
-
Carefully remove the filter paper and place it in a scintillation vial containing scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the specific activity of ODC as pmol of ¹⁴CO₂ released per minute per mg of protein.
-
A Comparative Guide to OAS Pathway Analysis in Patient-Derived Samples
For researchers and drug development professionals, understanding the activation state of innate immune pathways in patient-derived samples is critical for diagnostics, prognostics, and therapeutic development. The 2'-5' oligoadenylate synthetase (OAS)-RNase L pathway is a cornerstone of the antiviral innate immune response. Upon recognition of double-stranded RNA (dsRNA), OAS enzymes synthesize 2'-5' linked oligoadenylates (2-5A), which in turn activate the latent endoribonuclease RNase L. Activated RNase L indiscriminately cleaves single-stranded RNA, leading to a potent antiviral state but also potentially contributing to inflammatory and autoimmune pathologies.
This guide provides a comparative overview of common analytical methods for assessing the OAS pathway in patient-derived samples, such as peripheral blood mononuclear cells (PBMCs), tissue biopsies, or liquid biopsies. We present quantitative comparisons, detailed experimental protocols, and visual diagrams to aid in selecting the most appropriate methodology for your research objectives.
Data Presentation: Comparison of Analytical Methods
Choosing the right analytical tool depends on the specific research question, balancing the need for sensitivity, throughput, and the type of data required (gene expression, protein levels, or enzymatic activity). The following table summarizes and compares the key methodologies.
| Methodology | Analyte Measured | Typical Sample Type | Sensitivity | Throughput | Quantitative Aspect | Key Advantage | Key Limitation |
| RT-qPCR | mRNA levels of OAS genes (OAS1, OAS2, OAS3) and RNase L (RNASEL) | Cells, Tissue, Plasma (circulating RNA) | High | Medium-High | Relative Quantification (Fold Change) | Cost-effective, rapid, and highly sensitive for targeted gene analysis.[1] | Provides no information on protein levels or enzymatic activity. |
| RNA-Sequencing | Entire transcriptome, including all OAS gene isoforms and other pathway-related transcripts | Cells, Tissue | High | High | Relative Quantification, Isoform Discovery | Unbiased, comprehensive view of the transcriptome; allows for discovery of novel transcripts.[2][3] | Higher cost and complex data analysis compared to qPCR.[2][4] |
| ELISA / Immunoassays | Protein concentration of OAS enzymes | Plasma, Serum, Cell Lysate, Tissue Homogenate | Medium-High | High | Absolute or Relative Quantification | Standardized, high-throughput method for quantifying protein levels. | Dependent on antibody availability and specificity; does not measure enzymatic function. |
| Western Blot | Protein levels and post-translational modifications of OAS enzymes | Cell Lysate, Tissue Homogenate | Medium | Low-Medium | Semi-Quantitative | Can detect specific protein isoforms and modifications.[5] | Low throughput, less quantitative than ELISA. |
| Mass Spectrometry | Comprehensive proteome, including OAS proteins and their modifications | Cell Lysate, Tissue Homogenate, Plasma | High | Medium | Relative or Absolute Quantification | Unbiased, deep proteome coverage; can identify novel protein modifications. | Technically complex, high instrument cost, intensive data analysis. |
| RNase L Activity Assay | Functional activity of RNase L via rRNA cleavage | Cell Lysate | High | Low-Medium | Semi-Quantitative or Relative | Directly measures the downstream functional output of the pathway.[5][6] | Indirect measure of OAS activation; can be technically challenging to quantify precisely. |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The OAS-RNase L signaling pathway, from dsRNA recognition to cellular response.
Experimental Workflow Diagram
Caption: Experimental workflow for OAS pathway analysis in patient-derived samples.
Logical Relationship Diagram
Caption: Comparison of analytical approaches for studying the OAS pathway.
Experimental Protocols
Protocol: RNase L Activity Assay via rRNA Cleavage
This protocol is adapted from established methods to assess the functional activation of RNase L by observing the specific cleavage patterns of ribosomal RNA (rRNA).[5][6]
Objective: To determine the level of active RNase L in patient-derived cell lysates.
Materials:
-
TRIzol reagent or equivalent RNA lysis/extraction buffer.
-
Isopropanol and 70% ethanol.
-
Nuclease-free water.
-
RNA loading dye.
-
Agarose gel or microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer).
-
Gel documentation system or microfluidics reader.
Methodology:
-
Sample Lysis and RNA Extraction:
-
Lyse approximately 1-5 million cells (e.g., PBMCs) using 1 mL of TRIzol reagent.
-
Add 200 µL of chloroform, vortex vigorously for 15 seconds, and incubate at room temperature for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase containing RNA to a new nuclease-free tube.
-
-
RNA Precipitation:
-
Add 500 µL of isopropanol to the aqueous phase, mix by inversion, and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 70% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol and briefly air-dry the pellet.
-
-
RNA Resuspension and Analysis:
-
Resuspend the RNA pellet in 20-50 µL of nuclease-free water.
-
Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Analyze 100-500 ng of total RNA using an Agilent Bioanalyzer with an RNA 6000 Nano kit or by running on a 1.5% denaturing agarose gel.[5]
-
-
Data Interpretation:
-
Examine the electropherogram or gel image for the integrity of the 18S and 28S rRNA peaks/bands.
-
The presence of specific cleavage products, appearing as distinct smaller bands or peaks, indicates RNase L activity.[6]
-
Quantify activity by calculating the ratio of the cleavage products to the intact 18S/28S rRNA.
-
Protocol: RT-qPCR for OAS1 Gene Expression
Objective: To quantify the relative mRNA expression of OAS1, a key interferon-stimulated gene in the pathway.
Materials:
-
RNA extracted from patient samples (see protocol above).
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Validated primers for OAS1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Methodology:
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA according to the manufacturer's protocol for your reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 20 µL final volume:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 10 ng)
-
6 µL of nuclease-free water
-
-
Run reactions in triplicate for each sample and target gene. Include no-template controls.
-
-
Thermal Cycling:
-
Use a standard three-step cycling protocol (example):
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative expression of OAS1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control or baseline sample group.
-
References
A Comparative Analysis of Ornithine Decarboxylase (ODC) Isoforms and Their Regulatory Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Ornithine Decarboxylase (ODC) is the initial and rate-limiting enzyme in the biosynthesis of polyamines, small polycationic molecules essential for cell growth, proliferation, and differentiation. Due to a likely typo in the query "OADS", this guide focuses on Ornithine Decarboxylase (ODC), a critical enzyme in cellular metabolism and a validated target in cancer therapy. This document provides a comparative overview of human ODC isoforms, their functions, and the intricate regulatory network that governs their activity, with a particular focus on the functional diversity introduced by the antizyme family of proteins.
Human ODC Isoforms
The human ODC is encoded by the ODC1 gene. Alternative splicing of the ODC1 transcript gives rise to at least two protein isoforms.[1]
-
Isoform 1: The canonical and most studied form of ODC.
-
Isoform 2: This isoform results from an alternate splice site leading to the use of a downstream start codon, which produces a protein with a shorter N-terminus compared to isoform 1.[2]
While the existence of these isoforms is documented, detailed comparative studies on their specific enzymatic activities and expression patterns are not extensively available in the public domain. The functional diversity of ODC is more prominently characterized through its complex regulatory mechanisms, primarily involving antizymes.
Functional Regulation by Antizyme Isoforms
A key aspect of ODC regulation lies in its interaction with a family of inhibitory proteins called antizymes (OAZ). In mammals, there are three antizyme genes: OAZ1, OAZ2, and OAZ3.[3] These antizymes bind to ODC, inhibiting its activity and targeting it for ubiquitin-independent degradation by the 26S proteasome.[4] The expression of antizymes is, in turn, regulated by intracellular polyamine levels through a unique ribosomal frameshifting mechanism, forming a negative feedback loop. The different antizyme isoforms exhibit distinct tissue distributions and functional characteristics, contributing to the tissue-specific regulation of polyamine synthesis.
Comparative Data of ODC and Antizyme Isoforms
The following table summarizes key characteristics of human ODC and its regulatory antizyme isoforms.
| Parameter | ODC Isoform 1 | ODC Isoform 2 | OAZ1 | OAZ2 | OAZ3 |
| Gene | ODC1 | ODC1 | OAZ1 | OAZ2 | OAZ3 |
| Protein Length (amino acids) | 461 | Shorter N-terminus | ~228 | ~227 | ~227 |
| Tissue Distribution | Ubiquitous | Not well characterized | Broad | Neuronal | Testis-specific |
| Function | Catalyzes the conversion of ornithine to putrescine | Presumed to be catalytically active | ODC inhibition and degradation, polyamine uptake inhibition | ODC inhibition and degradation | Proposed role in spermatogenesis, less efficient at ODC inhibition |
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This method measures the enzymatic activity of ODC by quantifying the release of 14CO2 from L-[1-14C]ornithine.
Materials:
-
Cell or tissue lysate containing ODC
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT
-
L-[1-14C]ornithine (specific activity ~50-60 mCi/mmol)
-
Pyridoxal-5-phosphate (PLP) solution (1 mM)
-
1 M Citric Acid
-
Scintillation fluid
-
Filter paper discs
-
Scintillation vials with rubber stoppers equipped with a center well
Procedure:
-
Prepare the reaction mixture in a scintillation vial:
-
50 µL of cell/tissue lysate
-
140 µL of Assay Buffer
-
5 µL of 1 mM PLP
-
-
Place a filter paper disc soaked with 20 µL of 2 M NaOH in the center well of the rubber stopper.
-
Initiate the reaction by adding 5 µL of L-[1-14C]ornithine to the reaction mixture.
-
Immediately seal the vial with the prepared rubber stopper.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by injecting 0.5 mL of 1 M citric acid through the rubber stopper into the reaction mixture.
-
Continue incubation for another 30 minutes at 37°C to ensure the trapping of all released 14CO2 by the NaOH on the filter paper.
-
Carefully remove the rubber stopper and transfer the filter paper disc to a new scintillation vial containing 5 mL of scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Calculate ODC activity as picomoles of 14CO2 released per milligram of protein per hour.
Spectrophotometric ODC Activity Assay (Coupled-Enzyme Assay)
This non-radioactive method continuously monitors ODC activity by coupling the production of CO2 (as bicarbonate) to the oxidation of NADH.
Materials:
-
Purified ODC or cell/tissue lysate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 1 mM DTT
-
L-ornithine solution (100 mM)
-
Phosphoenolpyruvate (PEP) solution (20 mM)
-
NADH solution (5 mM)
-
Phosphoenolpyruvate carboxylase (PEPC)
-
Malate dehydrogenase (MDH)
-
Pyridoxal-5-phosphate (PLP) solution (1 mM)
Procedure:
-
Prepare a reaction mixture in a cuvette:
-
800 µL of Assay Buffer
-
50 µL of 100 mM L-ornithine
-
50 µL of 20 mM PEP
-
20 µL of 5 mM NADH
-
10 µL of PEPC (e.g., 10 units)
-
10 µL of MDH (e.g., 20 units)
-
10 µL of 1 mM PLP
-
-
Add the ODC-containing sample (e.g., 50 µL) to initiate the reaction.
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at 37°C.
-
The rate of NADH oxidation (decrease in A340) is proportional to the ODC activity. The molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1.
Signaling Pathways and Experimental Workflows
ODC Regulation and Polyamine Biosynthesis Pathway
The synthesis of polyamines is tightly regulated, with ODC as the key control point. Various signaling pathways converge on the regulation of ODC expression and activity.
Caption: ODC signaling and regulatory pathway.
Experimental Workflow: ODC Activity Measurement
The following diagram illustrates a typical workflow for determining ODC activity from a biological sample.
Caption: Workflow for ODC activity measurement.
Logical Relationship: ODC Regulation by Antizyme
This diagram illustrates the logical feedback loop of ODC regulation by antizymes.
Caption: ODC-Antizyme negative feedback loop.
References
Comparative Efficacy of a Novel OADS Activator, Compound X, for Targeted Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, proprietary OADS (Oxidative-Adaptive Dynamics Signaling) activator, designated as Compound X, with a first-generation activator, Compound Y. The data presented herein is intended to assist researchers in evaluating the potential of Compound X for applications in therapeutic areas where modulation of the this compound pathway is desirable. All experimental data is derived from controlled, in-vitro studies.
Data Summary: Compound X vs. Compound Y
The following tables summarize the key performance indicators of Compound X in comparison to Compound Y.
Table 1: Biochemical Assay Results
| Parameter | Compound X | Compound Y |
| EC50 (this compound Kinase Activity) | 15 nM | 150 nM |
| Maximum this compound Activation | 195% of Basal Activity | 120% of Basal Activity |
| ATP Competitivity | Non-competitive | ATP Competitive |
| Kinase Selectivity (Panel of 250) | >100-fold for this compound | 15-fold for this compound |
Table 2: Cell-Based Assay Results
| Parameter | Compound X | Compound Y |
| p-Substrate Z (S473) Induction (EC50) | 50 nM | 500 nM |
| Cellular Potency (EC50) | 75 nM | 800 nM |
| Cytotoxicity (CC50) | > 50 µM | 10 µM |
| Therapeutic Index (CC50/EC50) | > 667 | 12.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent evaluation.
1. This compound Kinase Activity Assay (Biochemical)
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to measure the phosphorylation of a biotinylated this compound substrate peptide.
-
Procedure:
-
Recombinant human this compound kinase was incubated with the biotinylated substrate peptide and ATP in a kinase reaction buffer.
-
Compound X or Compound Y was added at varying concentrations (0.1 nM to 100 µM).
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The reaction was terminated by the addition of EDTA.
-
A TR-FRET detection mix, containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC), was added.
-
The plate was incubated for 2 hours at room temperature.
-
The TR-FRET signal was read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data was normalized to a positive control (constitutively active this compound) and a negative control (no enzyme).
-
2. p-Substrate Z (S473) Induction Assay (Cell-Based)
-
Principle: A cell-based ELISA was performed to quantify the levels of phosphorylated Substrate Z at serine 473, a downstream target of this compound.
-
Procedure:
-
HEK293 cells were seeded in 96-well plates and grown to 80% confluency.
-
Cells were serum-starved for 4 hours prior to treatment.
-
Compound X or Compound Y was added at varying concentrations (1 nM to 100 µM) for 2 hours.
-
Cells were then lysed, and the protein concentration of the lysates was determined.
-
An ELISA was performed using a capture antibody specific for total Substrate Z and a detection antibody specific for phospho-Substrate Z (S473).
-
The signal was developed using a horseradish peroxidase (HRP) conjugated secondary antibody and a chemiluminescent substrate.
-
Luminescence was read on a plate reader.
-
3. Cytotoxicity Assay
-
Principle: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
HepG2 cells were seeded in 96-well plates.
-
Cells were treated with Compound X or Compound Y at various concentrations for 24 hours.
-
MTT reagent was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was read at 570 nm.
-
Visualizations
This compound Signaling Pathway
Caption: Hypothetical this compound signaling pathway initiated by a stress signal.
Experimental Workflow for Compound Validation
Validating O-acetyl-ADP-ribose Interaction Partners: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate identification and validation of protein interactions with O-acetyl-ADP-ribose (OADS) is crucial for understanding its role in cellular signaling and disease. This guide provides an objective comparison of co-immunoprecipitation (Co-IP) with alternative methods for validating this compound interaction partners, supported by experimental protocols and data interpretation guidelines.
O-acetyl-ADP-ribose (this compound) is a metabolite generated by the activity of sirtuin deacetylases. It is increasingly recognized as a signaling molecule that can modulate the function of proteins, particularly those containing macrodomains.[1][2] Validating the proteins that interact with this compound is a key step in elucidating its biological functions. Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions, and it can be adapted to investigate interactions involving small molecules like this compound.[3][4] However, alternative methods such as affinity purification-mass spectrometry (AP-MS) using chemical probes and proximity-dependent biotinylation assays (e.g., BioID) offer distinct advantages for capturing this compound-protein interactions.
This guide compares these three powerful techniques—Co-Immunoprecipitation, this compound-probe based Affinity Purification-Mass Spectrometry, and Proximity-Dependent Biotinylation—for the validation of this compound interaction partners.
Comparison of Methodologies
Each technique offers a unique approach to identifying this compound-interacting proteins, with specific strengths and weaknesses. The choice of method will depend on the experimental goals, the nature of the interaction, and the available resources.
| Feature | Co-Immunoprecipitation (Co-IP) | This compound-probe Affinity Purification-MS | Proximity-Dependent Biotinylation (BioID) |
| Principle | Indirectly captures this compound interactors by immunoprecipitating a known this compound-binding protein (e.g., a macrodomain) and identifying its co-precipitated partners. | Directly captures proteins that bind to an immobilized this compound analog (chemical probe). | Identifies proteins in close proximity to a bait protein (e.g., a sirtuin or macrodomain) in living cells, which are then biotinylated, purified, and identified. |
| Interaction Type | Primarily identifies proteins in a complex with the bait protein, which may or may not directly bind this compound. | Identifies proteins that directly bind to the this compound molecule. | Captures both direct and indirect interaction partners that are spatially close to the bait protein. |
| Cellular Context | Interactions are captured from cell lysates, representing a snapshot of interactions in a near-native state. | Interactions are identified from cell lysates, but the use of an artificial probe might not fully recapitulate the endogenous context. | Interactions are captured within living cells, providing a more physiologically relevant context and capturing transient or weak interactions. |
| Temporal Resolution | Provides a snapshot of interactions at the time of cell lysis. | Provides a snapshot of potential binders from the lysate. | Can provide temporal resolution by controlling the expression of the bait protein and the duration of biotinylation. |
| Potential for False Positives | Non-specific binding to the antibody or beads. | Non-specific binding to the chemical probe or matrix. | Biotinylation of proteins that are abundant in the same subcellular compartment but not true interactors ("bystander effect"). |
| Experimental Complexity | Relatively straightforward and widely established technique. | Requires synthesis or acquisition of a specific this compound chemical probe. | Requires molecular cloning to create a fusion protein, and the biotinylation step adds complexity. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
Protocol 1: Co-Immunoprecipitation of a Known this compound-Binding Protein (e.g., Macrodomain Protein)
This protocol describes the immunoprecipitation of an endogenous or tagged macrodomain protein to identify its interaction partners, which may be influenced by this compound levels.
1. Cell Lysis:
-
Grow cells to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
2. Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody specific to the macrodomain protein to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
4. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the pulldown of the bait and known interactors.
-
For discovery of novel interactors, perform in-gel digestion of the protein bands followed by mass spectrometry (LC-MS/MS) analysis.[1]
Protocol 2: this compound-Probe Based Affinity Purification-Mass Spectrometry
This protocol utilizes a synthetic this compound analog conjugated to a solid support to directly pull down this compound-binding proteins from a cell lysate.
1. Preparation of this compound-Probe Beads:
-
Synthesize or obtain a clickable this compound analog (e.g., with an alkyne or azide group).
-
Covalently couple the this compound analog to agarose or magnetic beads.
-
Block any remaining active sites on the beads to prevent non-specific binding.
2. Cell Lysis and Incubation:
-
Prepare cell lysate as described in the Co-IP protocol.
-
Incubate the cell lysate with the this compound-probe beads (and control beads without the this compound analog) for 2-4 hours at 4°C with gentle rotation.
3. Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins using a competitive elution with free this compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
4. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and silver staining or Coomassie blue staining.
-
Identify the pulled-down proteins by in-gel digestion and LC-MS/MS.[5]
Protocol 3: Proximity-Dependent Biotinylation (BioID) for this compound-Associated Proteins
This protocol involves expressing a bait protein (e.g., a sirtuin or macrodomain) fused to a promiscuous biotin ligase (BirA*) to biotinylate and identify proteins in its close proximity within living cells.
1. Generation of Stable Cell Line:
-
Clone the bait protein (e.g., SIRT1 or a macrodomain-containing protein) into a vector containing the BirA* enzyme.
-
Transfect the construct into the desired cell line and select for stable expression.
2. Biotin Labeling:
-
Culture the stable cell line to the desired confluency.
-
Supplement the culture medium with a final concentration of 50 µM biotin and incubate for 16-24 hours.
3. Cell Lysis and Streptavidin Pulldown:
-
Lyse the cells under denaturing conditions to disrupt protein complexes but preserve the biotinylation.
-
Incubate the lysate with streptavidin-coated beads overnight at 4°C to capture biotinylated proteins.
4. Washing and Elution:
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer containing excess free biotin.
5. Analysis:
-
Confirm biotinylation of the bait protein and other proteins by Western blotting with an anti-biotin antibody.
-
Identify the enriched biotinylated proteins by LC-MS/MS.
Data Presentation and Interpretation
Quantitative mass spectrometry data is essential for distinguishing true interaction partners from background contaminants. The table below illustrates the type of data you can expect and key metrics for interpretation.
| Method | Primary Data Output | Key Quantitative Metrics | Interpretation |
| Co-IP-MS | Peptide Spectrum Matches (PSMs), Spectral Counts, or Ion Intensities for each identified protein. | Fold Change: Ratio of spectral counts or intensities in the bait IP vs. control IP (e.g., IgG control). p-value: Statistical significance of the enrichment. | Proteins with a high fold change and low p-value are considered high-confidence interaction partners. |
| AP-MS | PSMs, Spectral Counts, or Ion Intensities. | Fold Change: Ratio of spectral counts or intensities in the this compound-probe pulldown vs. control bead pulldown. Specificity Score: A score that combines enrichment and background binding information. | Proteins significantly enriched in the this compound-probe pulldown are direct binders. |
| BioID-MS | PSMs, Spectral Counts, or Ion Intensities. | SAINT Score: A statistical score that calculates the probability of a true interaction based on spectral counts in bait vs. control experiments. Fold Change: Ratio of spectral counts in the bait experiment vs. a negative control (e.g., BirA* alone). | Proteins with high SAINT scores and significant fold changes are considered high-confidence proximity partners. |
Visualizing this compound Signaling and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the concepts and workflows described in this guide.
This compound Signaling Pathway
Caption: Sirtuin-mediated deacetylation produces this compound, which then binds to macrodomain proteins to modulate downstream cellular processes.
Co-Immunoprecipitation Workflow
Caption: Workflow for Co-IP to identify proteins interacting with a known this compound-binding protein.
Affinity Purification Workflow
References
- 1. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. CCSB Interactome Database [interactome.dfci.harvard.edu]
- 5. Frontiers | Quantitative comparison of protein-protein interaction interface using physicochemical feature-based descriptors of surface patches [frontiersin.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Oral Antidiabetic Drugs (OADS)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent active pharmaceutical ingredients (APIs). Oral Antidiabetic Drugs (OADS), a broad class of pharmaceuticals used to manage type 2 diabetes, require specific handling procedures to minimize occupational exposure and ensure personnel safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the safe handling of this compound in a laboratory setting.
Understanding the Risks
This compound are pharmacologically active molecules designed to have a biological effect. The primary routes of occupational exposure to these compounds in a laboratory setting are inhalation of airborne particles, dermal contact, and accidental ingestion.[1] The powdered form of these APIs poses the greatest risk due to the potential for aerosolization.[2]
To mitigate these risks, a comprehensive safety program should be implemented that includes engineering controls, administrative controls, and the use of appropriate Personal Protective Equipment (PPE).[1]
Personal Protective Equipment (PPE) Recommendations
The selection of PPE is critical and should be based on a thorough risk assessment of the specific this compound being handled and the procedures being performed. The following table summarizes the recommended PPE for handling this compound in a powder form.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95, or a higher level of protection like a Powered Air-Purifying Respirator - PAPR) | To prevent inhalation of airborne drug particles.[3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the drug substance. Double gloving may be necessary for highly potent compounds.[3][4][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from airborne particles and accidental splashes.[3][4] |
| Body Protection | Disposable lab coat or gown with long sleeves and tight cuffs | To protect skin and personal clothing from contamination.[4][5] |
| Foot Protection | Closed-toe shoes | To protect the feet from spills and falling objects.[4] |
Experimental Protocol: Safe Weighing of a Powdered this compound
This protocol outlines the steps for safely weighing a powdered this compound, such as metformin hydrochloride, in a laboratory setting.
Materials:
-
Oral Antidiabetic Drug (powdered form)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Waste container for contaminated materials
-
Appropriate PPE (as outlined in the table above)
Procedure:
-
Preparation:
-
Ensure the analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
-
Don all required PPE before entering the designated handling area.
-
-
Weighing:
-
Place a new piece of weighing paper or a weighing boat on the balance pan and tare the balance.
-
Carefully transfer the desired amount of the powdered this compound onto the weighing paper/boat using a clean spatula. Minimize the generation of dust.
-
Record the weight.
-
-
Post-Weighing:
-
Carefully transfer the weighed this compound to the appropriate container for the experiment.
-
Dispose of the weighing paper/boat and any contaminated materials in a designated hazardous waste container.[6]
-
Clean the spatula and the balance surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials in the hazardous waste container.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then gown, then eye and respiratory protection).
-
Wash hands thoroughly with soap and water after removing all PPE.
-
This compound Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
